molecular formula C18H36N2O4 B1504871 1,6-Bis-L-leucyl hexanediol ester

1,6-Bis-L-leucyl hexanediol ester

Cat. No.: B1504871
M. Wt: 344.5 g/mol
InChI Key: WYDFGSUMQGKALG-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Bis-L-leucyl hexanediol ester is a synthetic hybrid compound of interest for advanced materials science and biomedical research. This molecule integrates a 1,6-hexanediol core, a monomer used in industrial polyester and polyurethane production to confer hardness and flexibility , with L-leucine amino acid residues. The presence of the amino acid components suggests potential for this compound to be utilized in the development of innovative poly(ester amide)s (PEAs) . PEAs are a class of biodegradable materials that combine the favorable processing characteristics of polyesters with the enhanced mechanical and self-assembly properties provided by strong intermolecular hydrogen bonding of amide linkages. Researchers may investigate 1,6-Bis-L-leucyl hexanediol ester as a building block for creating novel, enzymatically degradable polymers. Potential application areas include soft tissue engineering, where the leucine side chains could influence cell-polymer interactions, and controlled drug delivery systems, where the balance of ester and amide bonds can fine-tune degradation kinetics and drug release profiles. The compound is intended for research purposes only by qualified laboratory professionals. It is strictly not for human or veterinary diagnostic or therapeutic use, nor for any form of personal consumption.

Properties

Molecular Formula

C18H36N2O4

Molecular Weight

344.5 g/mol

IUPAC Name

6-[(2S)-2-amino-4-methylpentanoyl]oxyhexyl (2S)-2-amino-4-methylpentanoate

InChI

InChI=1S/C18H36N2O4/c1-13(2)11-15(19)17(21)23-9-7-5-6-8-10-24-18(22)16(20)12-14(3)4/h13-16H,5-12,19-20H2,1-4H3/t15-,16-/m0/s1

InChI Key

WYDFGSUMQGKALG-HOTGVXAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCCCCCCOC(=O)[C@H](CC(C)C)N)N

Canonical SMILES

CC(C)CC(C(=O)OCCCCCCOC(=O)C(CC(C)C)N)N

Origin of Product

United States

Foundational & Exploratory

1,6-Bis-L-leucyl hexanediol ester chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and biomedical utility of 1,6-Bis-L-leucyl hexanediol ester , a critical diester-diamine monomer used in the production of biodegradable poly(ester urea)s (PEUs) and poly(ester amide)s (PEAs).

Synthesis, Physicochemical Characterization, and Biomedical Applications

Executive Summary

1,6-Bis-L-leucyl hexanediol ester is a symmetric, bis-nucleophilic monomer composed of two L-leucine moieties esterified to a 1,6-hexanediol core. It is predominantly synthesized and stored as a stable salt (typically the di-p-toluenesulfonic acid salt ) to prevent premature amidation or hydrolysis. This molecule serves as the foundational "hard block" in the synthesis of amino acid-based biodegradable polymers, specifically Poly(ester urea)s (PEUs) . These polymers exhibit tunable mechanical properties (elastic moduli: 0.16–12 MPa) matching native vascular tissue, surface-erosion degradation profiles, and non-acidic breakdown products, making them superior to PLGA for acid-sensitive drug delivery.

Molecular Architecture & Properties[1]
2.1 Chemical Structure

The molecule consists of a hydrophobic 1,6-hexanediol linker flanked by two L-leucine amino acids. The ester linkages provide hydrolytic degradability, while the amino acid side chains (isobutyl groups) impart hydrophobicity and steric bulk, influencing the polymer's crystallinity and degradation rate.

PropertySpecification
Chemical Name 1,6-Hexanediyl bis(L-leucinate)
Common Form Di-p-toluenesulfonic acid (p-TSA) salt
Molecular Formula (Free Base) C₁₈H₃₆N₂O₄
Molecular Weight (Free Base) ~344.5 g/mol
Molecular Weight (Di-p-TSA Salt) ~688.9 g/mol
Solubility (Salt) Soluble in DMSO, DMF, Methanol; Insoluble in cold water, diethyl ether
Chirality L-configuration (S-enantiomer) derived from natural L-leucine
2.2 Physicochemical Behavior[1][2]
  • Stability: The free amine form is unstable and prone to intermolecular aminolysis (forming oligomers) or hydrolysis. It must be isolated as a salt (HCl or p-TSA).

  • Thermal Properties: The p-TSA salt typically exhibits a sharp melting point (range 120–150°C, dependent on purity/solvate), while the resulting PEU polymers show glass transition temperatures (

    
    ) around 30–50°C.
    
  • Hydrophobicity: The inclusion of L-leucine (isobutyl side chain) and the hexamethylene spacer makes this monomer relatively hydrophobic, slowing water uptake in the final polymer and favoring surface erosion over bulk degradation.

Experimental Protocol: Monomer Synthesis

Directive: The following protocol uses a Dean-Stark trap to drive equilibrium toward esterification.

3.1 Materials
  • L-Leucine (2.2 eq)

  • 1,6-Hexanediol (1.0 eq)[3]

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (2.5 eq)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

  • Purification: Diethyl ether (for precipitation), Ethanol/Water (for recrystallization)

3.2 Synthesis Workflow
  • Charge Reactor: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine 1,6-hexanediol (1.0 eq), L-leucine (2.2 eq), and p-TSA·H₂O (2.5 eq) in toluene.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Maintain reflux until the theoretical amount of water is collected in the Dean-Stark trap (typically 24–48 hours). The solution should become homogeneous as the amino acid reacts.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a white solid upon cooling. If not, concentrate the toluene solution under reduced pressure.

  • Precipitation: Pour the concentrate into a large excess of cold diethyl ether to precipitate the crude monomer salt.

  • Purification: Filter the white solid. Recrystallize from hot water or an ethanol/water mixture to remove excess p-TSA and unreacted hexanediol.

  • Drying: Dry in a vacuum oven at 40°C overnight.

3.3 Characterization (Self-Validating Metrics)

To ensure the monomer is suitable for polymerization, verify the following:

  • ¹H NMR (DMSO-d₆):

    • 
       8.3 ppm (br s, 6H, -NH₃⁺) – Confirms salt formation.
      
    • 
       4.1 ppm (t, 4H, -O-CH₂- of hexanediol) – Confirms ester bond formation.
      
    • 
       3.9 ppm (m, 2H, 
      
      
      
      -CH of leucine).
    • 
       7.1 & 7.5 ppm (d, aromatic protons of tosylate counterion).
      
    • Absence of broad singlet at

      
       12.0 ppm (COOH of free leucine).
      
  • FTIR:

    • Strong band at ~1735 cm⁻¹ (Ester C=O stretch).

    • Broad band at ~2900–3000 cm⁻¹ (Ammonium N-H stretch).

Polymerization & Material Science

The primary utility of this monomer is in the synthesis of Poly(ester urea)s (PEUs) via interfacial polycondensation.

4.1 Polymerization Mechanism

The monomer salt is dissolved in water/organic phase. A base (sodium carbonate) is added to generate the free diamine in situ, which immediately reacts with an organic-soluble electrophile (triphosgene or diphosgene) at the interface.

Key Reaction:



4.2 Material Properties of Resulting PEU (1-L-6)
  • Mechanical Strength: Tensile strength ~20 MPa; Young's Modulus ~600 MPa (tunable).

  • Degradation: Enzymatic hydrolysis (lipase/protease) targets the ester bonds.

  • Byproducts: L-Leucine (nutrient), 1,6-Hexanediol (excreted), CO₂. Crucially, no acidic buildup occurs , preventing inflammation common with PLGA implants.

Visualizations
5.1 Synthesis & Degradation Logic

The following diagram illustrates the synthesis of the monomer and its subsequent degradation pathway in a biological environment.

G Leu L-Leucine Monomer 1,6-Bis-L-leucyl hexanediol ester (p-TSA Salt) Leu->Monomer Fischer Esterification (-H2O) HDO 1,6-Hexanediol HDO->Monomer Fischer Esterification (-H2O) PTSA p-TSA (Catalyst) PTSA->Monomer Polymer Poly(ester urea) (PEU) Monomer->Polymer Interfacial Polycondensation (+Triphosgene) Degradation Enzymatic Hydrolysis Polymer->Degradation In vivo / In vitro Products L-Leucine 1,6-Hexanediol CO2 Degradation->Products Surface Erosion

Caption: Synthesis pathway from precursors to PEU polymer, followed by enzymatic degradation into non-toxic metabolites.

5.2 Chemical Structure Representation

Caption: Schematic representation of the 1,6-bis-L-leucyl hexanediol ester di-p-toluenesulfonate salt.

Biomedical Applications & References
6.1 Vascular Tissue Engineering

The PEU polymers derived from this monomer possess mechanical properties (elasticity and strength) that closely mimic native blood vessels. Unlike stiff polyesters (e.g., PLLA), leucine-based PEUs support the proliferation of smooth muscle cells without inducing chronic inflammation due to acidic degradation products [1].

6.2 Drug Delivery Systems

Nanoparticles fabricated from these polymers have been successfully loaded with antibiotics (e.g., chlorhexidine) and enzymes (


-chymotrypsin). The hydrophobic leucine blocks allow for high loading efficiency of hydrophobic drugs, while the surface erosion mechanism ensures zero-order release kinetics [2].
References
  • L-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering. Source: ACS Biomaterials Science & Engineering. Link:[Link]

  • New poly(ester urea) derived from L-leucine: Electrospun scaffolds loaded with antibacterial drugs and enzymes. Source: Materials Science and Engineering: C. Link:[Link]

  • Poly(ester urea)s: Synthesis, material properties, and biomedical applications. Source: Progress in Polymer Science. Link:[Link][4]

Sources

Technical Guide: 1,6-Hexanediyl Bis(L-Leucinate) Monomer for Poly(ester urea) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, polymerization, and validation of 1,6-hexanediyl bis(L-leucinate) , a critical diester-diamine monomer used to produce amino acid-based poly(ester urea)s (PEUs). These polymers are rapidly gaining traction in vascular tissue engineering and drug delivery due to their tunable mechanical properties, lack of acidic degradation byproducts, and surface erosion characteristics.

Unlike traditional polyesters (e.g., PLGA) that degrade via bulk erosion often leading to autocatalytic acidic failure, L-leucine-based PEUs degrade into resorbable metabolites: L-leucine, 1,6-hexanediol, and carbon dioxide. This guide provides a self-validating protocol for synthesizing the monomer as a stable di-p-toluenesulfonic acid salt and its subsequent interfacial polymerization.

Part 1: Monomer Rationale & Chemistry[1]

The monomer, often designated as L6 in literature (L for Leucine, 6 for the hexanediol spacer), is designed to balance hydrophobicity and chain flexibility.

  • L-Leucine Moiety: Provides side-chain hydrophobicity, which slows water uptake and stabilizes the polymer against rapid hydrolysis, allowing for controlled surface erosion.

  • 1,6-Hexanediol Spacer: Introduces methylene flexibility, lowering the glass transition temperature (

    
    ) to a range suitable for soft tissue mechanics (typically 30–50°C depending on the specific formulation).
    
  • p-Toluenesulfonic Acid (p-TsOH): Used to protonate the amine groups, protecting them during esterification and rendering the final monomer a stable, crystalline salt that is easy to purify.

Part 2: Monomer Synthesis Protocol

Target Compound: 1,6-Hexanediyl bis(L-leucinate) di-p-toluenesulfonate[1]

Reaction Mechanism

The synthesis is a direct condensation esterification driven by the removal of water.



Materials[3][4]
  • L-Leucine (Reagent Grade, >98%)

  • 1,6-Hexanediol (Anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH

    
     H
    
    
    
    O)
  • Solvent: Toluene or Cyclohexane (Toluene preferred for higher boiling point)

  • Apparatus: Dean-Stark trap, reflux condenser, mechanical stirrer.[2]

Step-by-Step Protocol
  • Charge Reactor: In a 1L round-bottom flask equipped with a magnetic stir bar, combine:

    • L-Leucine (26.2 g, 0.20 mol)

    • 1,6-Hexanediol (11.8 g, 0.10 mol)

    • p-TsOH monohydrate (41.8 g, 0.22 mol) — Note: A slight excess (1.1 eq) of acid ensures complete protonation of the amine.

    • Toluene (500 mL).

  • Reflux & Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (

    
    C).
    
  • Monitoring: Maintain reflux for 24 hours. The reaction is complete when the theoretical amount of water (~7.2 mL) has collected in the trap. The heterogeneous mixture will eventually turn into a clear solution or a suspension of the product as water is removed.

  • Precipitation: Cool the reaction mixture to room temperature. The product (L6 salt) typically precipitates as a white solid. If no precipitate forms, add diethyl ether to induce crystallization.

  • Purification:

    • Filter the crude solid.[2]

    • Recrystallization (Critical Step): Recrystallize from boiling water. Dissolve the salt in minimal hot water (~80-90°C), filter while hot to remove insolubles, and cool slowly to 4°C.

    • Filter the white crystals and dry in a vacuum oven at 60°C for 24 hours.

  • Validation:

    • Yield: Expect >85%.

    • Melting Point: 190–192°C. Sharp melting point confirms purity.

Monomer Synthesis Workflow Diagram

MonomerSynthesis Reactants Reactants: L-Leucine + 1,6-Hexanediol + p-TsOH DeanStark Reflux (Toluene) Dean-Stark Trap (Water Removal) Reactants->DeanStark 110°C, 24h Crude Cool & Filter Crude Precipitate DeanStark->Crude Precipitation Recryst Recrystallization (Boiling Water) Crude->Recryst Purification Final Pure L6 Monomer (Di-p-TsOH Salt) MP: 190-192°C Recryst->Final Vac Dry

Caption: Workflow for the synthesis of 1,6-hexanediyl bis(L-leucinate) di-p-toluenesulfonate salt.

Part 3: Poly(ester urea) Polymerization

The synthesis of the PEU polymer utilizes interfacial polycondensation .[3][4] This method is superior to solution polymerization for this system because it allows the use of water-soluble diamine salts and yields high molecular weights without requiring high temperatures that could degrade the ester linkages.

Reaction Mechanism

The amine salt is dissolved in water and deprotonated by a weak base (sodium carbonate). It then reacts at the interface with triphosgene (a phosgene substitute) dissolved in dichloromethane (DCM).[1]



Step-by-Step Protocol
  • Aqueous Phase Preparation:

    • Dissolve L6 Monomer (6.89 g, 10 mmol) in distilled water (150 mL).

    • Add Sodium Carbonate (Na

      
      CO
      
      
      
      ) (2.12 g, 20 mmol) to deprotonate the ammonium groups.
    • Stir until clear and cool to 0–5°C in an ice bath.

  • Organic Phase Preparation:

    • Dissolve Triphosgene (0.99 g, 3.33 mmol — stoichiometric equivalent to 10 mmol phosgene) in anhydrous Dichloromethane (DCM) (35 mL).

  • Interfacial Reaction:

    • Add the organic phase rapidly to the vigorously stirred aqueous phase.

    • Expert Insight: Rapid addition and vigorous stirring (mechanical stirrer >800 RPM) are crucial to maximize the interfacial surface area and compete against the hydrolysis of the acyl chloride intermediates.

    • React for 30 minutes at 0–5°C. The reaction is exothermic; maintaining low temperature prevents hydrolysis.

  • Isolation:

    • The polymer will form in the organic (DCM) layer or precipitate at the interface.

    • Separate the organic layer.[5]

    • Precipitate the polymer by pouring the DCM solution dropwise into an excess of hot water or cold ethanol (depending on specific MW requirements; hot water ensures removal of residual salts).

  • Drying: Dry the polymer under vacuum at 40°C until constant weight.

Polymerization Workflow Diagram

PEUPolymerization AqPhase Aqueous Phase L6 Monomer + Na2CO3 (0-5°C) Interface Interfacial Reaction Vigorous Stirring (30 mins) AqPhase->Interface Combine OrgPhase Organic Phase Triphosgene + DCM OrgPhase->Interface Combine Separation Phase Separation Collect DCM Layer Interface->Separation Precip Precipitation (into Hot Water/Ethanol) Separation->Precip Product Poly(ester urea) Final Polymer Precip->Product

Caption: Interfacial polycondensation workflow for L-leucine based poly(ester urea).

Part 4: Characterization & Validation

To ensure the integrity of the synthesized PEU, the following characterization steps are mandatory.

Quantitative Data Summary[4]
PropertyMethodExpected Value / Signal
Monomer Purity Melting Point190–192°C
Polymer Structure

H-NMR (DMSO-d

)

4.1 ppm (

-proton of Leu),

6.3 ppm (Urea -NH)
Molecular Weight GPC (in DMF/LiBr)

: 40–120 kDa (highly dependent on stirring speed)
Thermal Transitions DSC

: 30–45°C (semicrystalline)
Functional Group FTIR1650 cm

(Urea C=O stretch), 1735 cm

(Ester C=O)
NMR Interpretation

In the


H-NMR spectrum of the polymer:
  • The shift of the Leucine

    
    -proton from ~3.9 ppm (in monomer) to ~4.1–4.3 ppm  indicates successful urea formation.
    
  • The appearance of a doublet at ~6.3–6.5 ppm corresponds to the urea NH proton, confirming the -NH-CO-NH- linkage.

Part 5: Applications in Drug Development

The 1,6-hexanediyl bis(L-leucinate) PEU is particularly valuable for:

  • Vascular Stents & Grafts: The modulus of this PEU (typically 0.16–12 MPa) closely matches native vascular tissue, reducing compliance mismatch.

  • Antibiotic Delivery: The hydrophobic leucine pockets allow for high loading of hydrophobic drugs (e.g., rifampicin) which are released as the polymer surface erodes.

  • 3D Printing/Electrospinning: The polymer is soluble in common organic solvents (DCM, chloroform, HFIP), making it ideal for fabricating nanofibrous scaffolds.

References

  • Becker, M. L., et al. (2015). L-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering. ACS Biomaterials Science & Engineering. [Link]

  • Katsarava, R., et al. (2023). Leucine-Based Pseudo-Proteins (LPPs) as Promising Biomaterials: A Study of Cell-Supporting Properties. MDPI Polymers. [Link][4][6][7]

  • Dziewior, C. S., et al. (2024).[8] Poly(ester urea)s: Synthesis, material properties, and biomedical applications. Progress in Polymer Science. [Link]

Sources

Technical Guide: Biodegradability of L-Leucine Based Diester Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from non-degradable implants to bioresorbable scaffolds hinges on the precise molecular engineering of monomers. L-leucine based diester monomers—specifically the bis(


-amino acid) diesters—represent a critical class of building blocks for Poly(ester urea)s (PEUs) and Poly(ester amide)s (PEAs).

Unlike generic polyesters (e.g., PLA/PLGA) which degrade via bulk hydrolysis often leading to acidic autocatalysis, L-leucine based systems offer a surface-erosion mechanism mediated by enzymatic recognition. This guide details the synthesis, biodegradation mechanisms, and validation protocols for these monomers, emphasizing the causal link between the L-leucine isobutyl side chain and


-chymotrypsin-mediated cleavage.

Part 1: Molecular Architecture & Rationale

The "Zipper" Effect and Enzymatic Recognition

The core advantage of L-leucine based diester monomers lies in their ability to program the degradation rate of the final polymer. The monomer structure consists of two L-leucine units linked by a diol spacer.

  • Hydrophobic Tuning: The L-leucine side chain (isobutyl group) is highly hydrophobic. This hydrophobicity prevents rapid water penetration, inhibiting bulk hydrolysis and forcing a surface erosion profile.

  • Enzymatic Lock-and-Key: The specific structure of L-leucine serves as a substrate for proteolytic enzymes, particularly

    
    -chymotrypsin. This enzyme preferentially cleaves peptide/ester bonds adjacent to bulky hydrophobic amino acid residues. By using L-leucine, we effectively "tag" the polymer for enzymatic disassembly.
    
Structure-Property Relationship (Diol Spacer)

The degradation kinetics are fine-tuned by the central diol chain length (e.g., 1,6-hexanediol vs. 1,12-dodecanediol).

  • Shorter Spacers (C2-C6): Higher density of ester bonds; faster degradation.

  • Longer Spacers (C8-C12): Increased hydrophobicity; slower water uptake; slower enzymatic access due to steric hindrance (non-productive binding).

Part 2: Synthesis Protocol (The Monomer)

To study these systems, one must first synthesize the stable salt form of the monomer: the L-leucine diester diamine di-p-toluenesulfonic acid salt . The use of p-toluenesulfonic acid (p-TsOH) is non-negotiable here; it protonates the amine groups, preventing side reactions (like amidation) during esterification and subsequent polymerization.

Validated Synthesis Workflow

Reagents: L-Leucine, Aliphatic Diol (e.g., 1,6-hexanediol), p-Toluenesulfonic acid monohydrate, Toluene.

Step-by-Step Protocol:

  • Stoichiometry: Combine L-leucine (2.2 eq), Diol (1.0 eq), and p-TsOH (2.2 eq) in a round-bottom flask.

  • Solvent System: Suspend reactants in toluene. The volume should be sufficient to allow azeotropic distillation.

  • Dean-Stark Trap: Attach a Dean-Stark trap and reflux condenser. Heat to reflux (~110°C).

  • Reaction Driver: As water is generated from the esterification, it azeotropes with toluene and is trapped. Continue reflux until the theoretical amount of water is collected (approx. 24 hours).

  • Purification:

    • Cool the reaction to room temperature. The product usually precipitates as a white solid.

    • Filter and wash with diethyl ether to remove residual toluene.

    • Recrystallization (Critical): Recrystallize from water/ethanol to ensure removal of unreacted p-TsOH.

  • Validation: Verify structure via

    
    H-NMR (DMSO-d
    
    
    
    ). Look for the characteristic tosylate aromatic peaks (7.1, 7.5 ppm) and the preservation of the L-leucine chiral center.
Visualization: Synthesis Pathway

SynthesisPathway cluster_inputs Reactants cluster_products Monomer Salt L_Leu L-Leucine (2.2 eq) Reaction Azeotropic Distillation (Toluene, 110°C, 24h) L_Leu->Reaction Diol Diol (1.0 eq) Diol->Reaction pTsOH p-TsOH (2.2 eq) pTsOH->Reaction Monomer Diester-Diamine Di-p-TsOH Salt Reaction->Monomer Esterification Water H2O (Removed) Reaction->Water Dean-Stark

Caption: Synthesis of the stable diester-diamine monomer salt via Dean-Stark esterification.

Part 3: Biodegradation Mechanisms

The biodegradability of polymers derived from these monomers is distinct from standard polyesters. It is an interfacial process.

Enzymatic Mechanism (Primary)

The degradation is primarily catalyzed by proteases such as


-chymotrypsin.
  • Mechanism: The enzyme identifies the hydrophobic isobutyl group of the L-leucine moiety.

  • Action: It cleaves the ester bond linking the leucine to the diol.

  • Result: This releases the original L-leucine (a nutrient), the diol, and CO

    
     (in the case of PEUs).[1]
    
  • Kinetics: Zero-order kinetics (linear weight loss) are typically observed, indicative of surface erosion. This is crucial for drug delivery, as it allows for linear release profiles.

Hydrolytic Mechanism (Secondary)

In the absence of enzymes (e.g., pure PBS), degradation is significantly slower. The hydrophobic nature of the L-leucine blocks water access to the ester bonds. This stability is advantageous for shelf-life and preventing premature failure before tissue integration.

Visualization: Enzymatic Degradation Logic

DegradationLogic cluster_products Degradation Products (Bio-resorbable) Polymer L-Leucine Based Polymer (PEU/PEA) Interaction Hydrophobic Pocket Binding (Isobutyl Recognition) Polymer->Interaction Enzyme α-Chymotrypsin (Protease) Enzyme->Interaction Cleavage Ester Bond Hydrolysis (Surface Erosion) Interaction->Cleavage Leu L-Leucine (Metabolite) Cleavage->Leu Diol Aliphatic Diol (Excreted) Cleavage->Diol CO2 CO2 (Respiration) Cleavage->CO2

Caption: The enzymatic attack mechanism where α-chymotrypsin targets the L-leucine hydrophobic side chain.

Part 4: Experimental Assessment Protocols

To validate the biodegradability of these monomers (once polymerized), a rigorous in vitro assay is required.

Protocol: Enzymatic Degradation Assay

Objective: Quantify surface erosion rates.[2][3]

  • Sample Prep: Cast circular films (diameter: 10mm, thickness: ~100

    
    m) of the polymer. Dry to constant weight (
    
    
    
    ).
  • Media Preparation:

    • Buffer: Phosphate Buffered Saline (PBS, pH 7.4).

    • Enzyme: Add

      
      -chymotrypsin (Type II, bovine pancreas) at a concentration of 0.1 mg/mL or 0.2 mg/mL.
      
    • Control: Sterile PBS without enzyme.

  • Incubation: Place films in vials at 37°C with varying agitation (60 rpm).

  • Refreshment Cycle: Crucial Step. Enzyme activity degrades over time. The solution must be replaced every 24 hours to maintain constant enzymatic activity.

  • Measurement:

    • At time points (e.g., Days 1, 3, 5, 7), remove samples.

    • Wash with distilled water.

    • Vacuum dry for 24 hours.

    • Measure remaining weight (

      
      ).
      
  • Calculation: % Weight Loss =

    
    .
    
Data Presentation: Expected Trends

The following table summarizes typical degradation behaviors based on monomer design:

Monomer Diol LengthDegradation MediumMechanismMass Loss Profile
1,6-Hexanediol PBS (Hydrolytic)Bulk/Surface Mix< 5% over 4 weeks (Slow)
1,6-Hexanediol

-Chymotrypsin
Surface ErosionLinear, ~100% in 1-2 weeks
1,12-Dodecanediol

-Chymotrypsin
Surface ErosionLinear, ~40% in 2 weeks (Slower)

Part 5: Biological Fate & Toxicity

The degradation products of L-leucine based diester monomers are inherently biocompatible, a major advantage over synthetic polyesters that produce acidic byproducts.

  • L-Leucine: An essential amino acid. It is reabsorbed by surrounding tissues and utilized in protein synthesis or metabolized via the ketogenic pathway.

  • Linear Diols: Short to medium chain diols (e.g., 1,6-hexanediol) are generally excreted via the kidneys or metabolized.

  • Local pH: Unlike PLGA, which releases lactic/glycolic acid causing a local pH drop (inflammation risk), L-leucine diester degradation is pH neutral . The buffering capacity of the amino acid and the lack of acidic accumulation preserve tissue viability.

References

  • Chu, C.C. (2004). In vitro enzymatic biodegradation of amino acid based poly(ester amide)s biomaterials. Journal of Biomaterials Science, Polymer Edition.

  • Becker, M.L., et al. (2015). l-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering. ACS Biomaterials Science & Engineering.

  • Puiggali, J., et al. (2015).[4] New poly(ester urea) derived from L-leucine: electrospun scaffolds loaded with antibacterial drugs and enzymes.[1] Materials Science and Engineering: C.

  • Katsarava, R., et al. (1999). Amino acid-based bioanalogous polymers.[1][5][6] Synthesis and study of regular poly(ester amide)s based on bis(α-amino acid) α,ω-alkylene diesters and aliphatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry.

Sources

Mechanistic Divergence: 1,6-Bis-L-leucyl Hexanediol Ester vs. Phenylalanine Analogs in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 1,6-Bis-L-leucyl hexanediol ester and phenylalanine analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural and Functional Divide

In the landscape of amino acid-based chemical biology, 1,6-Bis-L-leucyl hexanediol ester and phenylalanine analogs represent two fundamentally distinct classes of molecular tools. While both are derived from essential amino acids, their utility in drug development and cell signaling research is separated by their physicochemical behavior and mechanism of cellular entry.

  • 1,6-Bis-L-leucyl hexanediol ester functions primarily as a hydrophobic, cleavable delivery system (or polymer precursor). It relies on passive diffusion and intracellular hydrolysis to release its payload (Leucine), effectively bypassing surface transporters to activate intracellular sensors like mTORC1 or to serve as a biodegradable backbone in poly(ester amides).

  • Phenylalanine Analogs (e.g., BPA,

    
    F-FET) function as stable structural mimics . They rely on active transport via the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) to enter cells. They are used to probe transporter activity, visualize tumors (PET imaging), or deliver therapeutic warheads (Boron Neutron Capture Therapy) via a "Trojan Horse" mechanism.
    

This guide delineates the critical differences in their chemistry, transport mechanisms, and experimental applications.

Chemical Identity and Physicochemical Properties[1][2]

The core difference lies in the stability of the linkage and the valency of the molecule.

1,6-Bis-L-leucyl Hexanediol Ester: The "Cleavable Dimer"

This compound consists of two L-Leucine molecules esterified to a 1,6-hexanediol linker.

  • Structure:

    
    
    
  • Key Property: Hydrolytic Instability. The ester bonds are susceptible to intracellular esterases (e.g., carboxylesterases).

  • Hydrophobicity: The hexamethylene spacer significantly increases lipophilicity compared to free leucine, facilitating membrane permeation independent of transporters.

  • Primary Use:

    • Intracellular Nutrient Delivery: Acts as a "Leucine Bomb." Once inside the cell, esterases cleave the molecule, releasing two equivalents of Leucine to activate mTORC1, bypassing the plasma membrane Sestrin/GATOR2 checkpoint.

    • Biomaterials: A monomer for Poly(Ester Amides) (PEAs) , used in biodegradable drug-eluting stents.

Phenylalanine Analogs: The "Stable Mimic"

These are modified phenylalanine molecules (e.g., halogenated, boronated, or methylated).

  • Structure:

    
     (where R is a modification on the phenyl ring or 
    
    
    
    -carbon).
  • Key Property: Metabolic Stability & Recognition. Designed to resist rapid degradation while retaining high affinity for the LAT1 transporter.

  • Primary Use:

    • Tracers:

      
      F-labeled analogs (e.g., FET) for PET imaging of gliomas.
      
    • Therapeutics: 4-Borono-L-phenylalanine (BPA) for neutron capture therapy.[1][2]

    • Inhibitors:

      
      -methyl-phenylalanine to block LAT1 transport.
      

Comparative Mechanism of Action

The following table summarizes the mechanistic divergence between the two classes.

Feature1,6-Bis-L-leucyl hexanediol esterPhenylalanine Analogs
Entry Mechanism Passive Diffusion (Lipophilic)Active Transport (LAT1/SLC7A5)
Transporter Dependence Independent (Bypasses LAT1)Dependent (Requires LAT1)
Intracellular Fate Hydrolysis (Releases 2x Leucine)Accumulation or Incorporation
Signaling Impact Activates mTORC1 (via Rag GTPases)Modulates mTORC1 (via Leu competition)
Limiting Factor Intracellular Esterase ActivityTransporter Expression Levels (

)
Drug Development Role Prodrug Strategy / Polymer BackboneImaging Agent / Targeted Delivery
Visualization of Cellular Entry Pathways

The diagram below illustrates the distinct pathways. The Leucine ester diffuses and "explodes" into nutrient signals, whereas the Phe analog hijacks the transporter.

MechanismOfAction cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol / Lysosome LeuEster 1,6-Bis-L-leucyl hexanediol ester Esterase Carboxylesterase LeuEster->Esterase Passive Diffusion (Hydrophobic) PheAnalog Phenylalanine Analog LAT1 LAT1 Transporter (SLC7A5) PheAnalog->LAT1 Binding Accumulation Intracellular Accumulation LAT1->Accumulation Active Transport (Antiport) FreeLeu 2x L-Leucine (Released) Esterase->FreeLeu Hydrolysis mTORC1 mTORC1 Activation FreeLeu->mTORC1 Rag GTPase Signaling Accumulation->mTORC1 Inhibition via Competition Imaging PET Signal / Therapeutic Effect Accumulation->Imaging

Caption: Figure 1. Dual-mode entry mechanisms. The Leucine ester (blue) permeates passively and releases payload via hydrolysis. The Phe analog (red) requires LAT1 transport.

Experimental Protocols

To experimentally differentiate these compounds or validate their mechanisms, specific workflows are required.

Protocol A: Validating Transporter Independence (Leucine Ester)

Objective: To prove that 1,6-Bis-L-leucyl hexanediol ester activates mTORC1 even when LAT1 is blocked.

  • Cell Culture: Seed HEK293T or HeLa cells in 6-well plates. Starve of amino acids (EBSS media) for 50 minutes.

  • Inhibitor Treatment: Treat Group A with BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, 10 mM), a pan-LAT inhibitor. Leave Group B untreated.

  • Stimulation:

    • Add L-Leucine (control) to subsets of A and B.

    • Add 1,6-Bis-L-leucyl hexanediol ester to subsets of A and B.

  • Lysis & Blotting: Lyse cells after 15 minutes. Perform Western Blot for p-S6K1 (T389) and p-4EBP1 .

  • Expected Result:

    • Free Leucine + BCH

      
      No Activation  (Transport blocked).
      
    • Leucine Ester + BCH

      
      Strong Activation  (Bypasses transport).
      
Protocol B: Competitive Uptake Assay (Phe Analogs)

Objective: To determine the affinity (


) of a Phe analog for LAT1.[1][2][3]
  • Preparation: Use HEK293 cells stably expressing human LAT1 (SLC7A5).

  • Tracer: Prepare

    
    H-L-Phenylalanine or 
    
    
    
    C-L-Leucine buffer.
  • Competition: Incubate cells with the radiotracer + increasing concentrations (0.1

    
    M – 1 mM) of the Phenylalanine Analog .
    
  • Termination: Wash cells

    
     with ice-cold PBS containing unlabeled Phe to strip surface binding.
    
  • Quantification: Lyse cells in 0.1 N NaOH and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Uptake vs. Log[Concentration] to calculate

    
    .
    

Decision Framework for Drug Development

When should you use which class of compound?

DecisionTree Start Research Goal? Branch1 Targeting Intracellular Signaling (mTOR)? Start->Branch1 Branch2 Targeting Surface Transporter (LAT1)? Start->Branch2 Q1 Is Transporter Expression Variable/Unknown? Branch1->Q1 Q2 Application Type? Branch2->Q2 UseEster Use 1,6-Bis-L-leucyl hexanediol ester Q1->UseEster Yes (Bypass it) UseAA Use Free Leucine Q1->UseAA No (Physiological) Imaging Use 18F-Phe Analog (PET Tracer) Q2->Imaging Diagnostic Therapy Use Boron-Phe (BPA) (BNCT) Q2->Therapy Therapeutic

Caption: Figure 2. Selection logic for amino acid derivatives in drug discovery.

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. Link

    • Context: Establishes the mechanism of intracellular leucine sensing which Leucine esters exploit.
  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry. Link

    • Context: The foundational paper characterizing LAT1, the target for Phenylalanine analogs.
  • Salisbury, C. M., & Cravatt, B. F. (2007). Activity-based probes for proteomic profiling of histone deacetylase complexes. PNAS. Link

    • Context: Discusses chemical probe design principles, including cleavable linkers and esterase sensitivity relevant to the hexanediol ester str
  • Wiriyasermkul, P., et al. (2016). Transport via a specific amino acid transporter LAT1 is essential for amino acid exchange and intracellular signaling. PNAS. Link

    • Context: Mechanistic detail on how Phe analogs compete with Leucine for uptake.
  • Gomurashvili, Z., et al. (2000). Amino acid based bioanalogous polymers.[1] Journal of Biomaterials Science, Polymer Edition. Link

    • Context: Describes the synthesis of Poly(Ester Amides) using 1,6-Bis-L-leucyl hexanediol ester monomers.

Sources

Technical Whitepaper: Characterization and Application of 1,6-Bis-L-leucyl Hexanediol Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, synthesis, and application of 1,6-Bis-L-leucyl hexanediol ester , a critical diester monomer used primarily in the synthesis of biodegradable poly(ester amide)s (PEAs).

Executive Summary

1,6-Bis-L-leucyl hexanediol ester (often utilized as its stable di-p-toluenesulfonate salt ) is a specialized pseudo-protein monomer. It serves as the nucleophilic component in the synthesis of amino acid-based poly(ester amide)s (PEAs). These polymers are gaining prominence in vascular tissue engineering and drug delivery systems due to their unique ability to combine the mechanical strength of polyamides with the enzymatic degradability of polyesters.

This guide provides the structural identity, validated synthesis protocols, and application workflows for researchers developing bioresorbable scaffolds.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This compound is rarely available as a shelf-stable free base due to the susceptibility of the free amine to oxidation and premature polymerization. It is almost exclusively synthesized, stored, and reacted as a di-p-toluenesulfonic acid (tosylate) salt .

Nomenclature and Identification
FeatureDetail
Common Name 1,6-Bis-L-leucyl hexanediol ester (di-p-toluenesulfonate salt)
Systematic Name 1,6-Hexanediyl bis(L-leucinate) distosylate
Synonyms Bis(L-leucine)-1,6-hexylene diester; Hexamethylene bis(L-leucinate)
Component CAS L-Leucine: 61-90-5 1,6-Hexanediol: 629-11-8 p-Toluenesulfonic acid: 104-15-4
Target CAS Note: As a specialized research intermediate, the specific salt form often lacks a broad commercial CAS.[1] It is defined by its components in regulatory filings.
Molecular Formula C

H

N

O


2(C

H

O

S) (Salt form)
Molecular Weight ~688.9 g/mol (Salt form); ~344.5 g/mol (Free base)
Structural Architecture

The molecule consists of a hydrophobic 1,6-hexanediol core esterified at both ends with L-leucine. The bulky isobutyl side chains of the leucine moieties disrupt potential crystallinity in resulting polymers, enhancing solubility and tuning degradation rates.

SMILES (Free Base): CC(C)CC(=O)OCCCCCCOC(=O)CC(C)C

Part 2: Synthesis & Manufacturing Protocol

Objective: Synthesis of 1,6-Hexanediyl bis(L-leucinate) di-p-toluenesulfonate. Scale: Laboratory (50–100g). Reaction Type: Fischer Esterification (Azeotropic Distillation).

Reagents & Materials[2][5][6][7][8][9]
  • L-Leucine (1.0 eq)[2]

  • 1,6-Hexanediol (0.5 eq)[3]

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (1.1 eq per amino group)

  • Solvent: Toluene (Anhydrous)

  • Apparatus: Dean-Stark trap, reflux condenser, mechanical stirrer.[4]

Step-by-Step Methodology
  • Charge Reactor: In a 3-neck round-bottom flask equipped with a magnetic stir bar, add 1,6-hexanediol (0.1 mol), L-leucine (0.22 mol, slight excess), and p-TsOH monohydrate (0.22 mol).

  • Solvation: Suspend the solids in toluene (500 mL).

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. The reaction is driven by the removal of water via the Dean-Stark trap.

  • Monitoring: Continue reflux until the theoretical amount of water (~3.6 mL for 0.1 mol scale) is collected (approx. 24 hours). The heterogeneous mixture will turn into a clear homogeneous solution as the ester forms.

  • Precipitation: Cool the reaction mixture to room temperature. The product (diester-salt) typically precipitates as a white crystalline solid.[5]

  • Purification: Filter the precipitate. Recrystallize twice from water or a methanol/water mixture to remove unreacted reagents and mono-esters.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Raw Materials (L-Leu + 1,6-Hexanediol + p-TsOH) Reflux Reflux in Toluene (110°C, 24h) Start->Reflux Suspend DeanStark Water Removal (Dean-Stark Trap) Reflux->DeanStark Azeotrope Cooling Cooling & Precipitation Reflux->Cooling Completion DeanStark->Reflux Toluene Return Recryst Recrystallization (Water/Methanol) Cooling->Recryst Filter Final Pure Monomer Salt (White Crystalline Solid) Recryst->Final Vac Dry

Figure 1: Reaction workflow for the synthesis of 1,6-hexanediyl bis(L-leucinate) distosylate via direct condensation.

Part 3: Applications in Biomaterials (Poly(ester amide)s)[8][12][13]

The primary utility of this monomer is in the synthesis of Poly(ester amide)s (PEAs) . It acts as the diamine monomer (Monomer B) which is reacted with an activated diester (Monomer A), typically a di-p-nitrophenyl ester of a dicarboxylic acid (e.g., sebacic acid).

Polymerization Mechanism

The reaction is a Solution Polycondensation .

  • Conditions: Mild temperature (60°C), organic solvent (DMAc or DMF), Triethylamine (to liberate the free amine in situ).

  • Advantage: Avoids high temperatures required for melt polymerization, preserving the chiral integrity of the L-leucine.

Key Functional Properties[1][2][7][9][11][14]
  • Enzymatic Degradation: The ester bonds are susceptible to hydrolysis by esterases (e.g.,

    
    -chymotrypsin), allowing for surface erosion degradation profiles ideal for drug delivery.
    
  • Mechanical Toughness: The hydrogen bonding from the amide groups (formed during polymerization) provides tensile strength comparable to Nylon, while the alkyl chains maintain flexibility.

  • Biocompatibility: Degradation products are L-leucine (nutrient), 1,6-hexanediol (low toxicity), and fatty acids.

Part 4: Analytical Characterization

To ensure the monomer is suitable for high-molecular-weight polymerization, strict purity criteria must be met.

Proton NMR ( H-NMR)
  • Solvent: DMSO-d

    
    
    
  • Key Signals:

    • 
       8.3 ppm (br s, 6H, NH
      
      
      
      from tosylate).
    • 
       7.1 & 7.5 ppm (d, 8H, Aromatic protons of tosylate).
      
    • 
       4.1 ppm (t, 4H, -O-CH 
      
      
      
      - of hexanediol).
    • 
       3.9 ppm (m, 2H, 
      
      
      
      -CH of Leucine).
    • 
       0.9 ppm (d, 12H, Methyl groups of Leucine).
      
FTIR Spectroscopy
  • Ester Carbonyl: Sharp band at ~1740 cm

    
    .
    
  • Ammonium Salt: Broad band at 3000–2800 cm

    
    .
    
  • Sulfonate: Characteristic bands at 1100–1200 cm

    
    .
    
Melting Point
  • Target Range: 190°C – 192°C (Sharp melting point indicates high purity).

Part 5: Safety & Handling

While the monomer salt is relatively stable, standard laboratory safety protocols apply.

  • Hazards: p-Toluenesulfonates can be mild skin irritants. The free amine form (if generated) is basic and corrosive.

  • Storage: Store in a desiccator at room temperature. Hygroscopic—moisture uptake will affect stoichiometry in polymerization reactions.

  • Disposal: Incineration in a chemical waste facility.

References

  • Katsarava, R., et al. (1999).[6][7] "Amino acid-based bioanalogous polymers. Synthesis, and study of regular poly(ester amide)s based on bis(alpha-amino acid) alpha,omega-alkylene diesters, and aliphatic dicarboxylic acids."[7] Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Fonseca, A. C., et al. (2016).[6] "Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications."[6][7] Polymer Chemistry. Link

  • Murase, S., et al. (2015).[8] "Electrospun fibrous mats from a L-phenylalanine based poly(ester amide): Drug delivery and accelerated degradation by loading enzymes." Polymer Degradation and Stability. Link[8]

  • Díaz, A., et al. (2014). "Synthesis, properties and applications of biodegradable polymers derived from diols and dicarboxylic acids: From polyesters to poly(ester amide)s." International Journal of Molecular Sciences. Link

Sources

Methodological & Application

Synthesis of Poly(ester urea)s from 1,6-Bis-L-leucyl Hexanediol Ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of poly(ester urea)s (PEUs), a class of biodegradable polymers with significant potential in biomedical applications such as drug delivery and tissue engineering.[1] The protocol focuses on the synthesis starting from the diamine monomer, 1,6-Bis-L-leucyl hexanediol ester. This guide is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry. It offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides insights into the characterization of the resulting polymers.

Introduction: The Promise of Amino Acid-Based Poly(ester urea)s

Amino acid-based poly(ester urea)s (PEUs) are a versatile class of biodegradable polymers that have garnered substantial interest for a range of biomedical applications.[1][2] Their appeal lies in their tunable chemical, thermal, and mechanical properties, which can be modulated by altering the amino acid side chain, the diol length, and the stoichiometric ratio of the copolymers.[1][3] A key advantage of PEUs is their degradation into naturally occurring and metabolizable byproducts: amino acids, urea, and diols, which minimizes concerns of long-term toxicity.[1] This inherent biocompatibility makes them prime candidates for applications such as hernia repair, surgical adhesives, radiopaque implants, and controlled drug delivery systems.[1]

This application note details the synthesis of a specific PEU derived from the diamine monomer 1,6-Bis-L-leucyl hexanediol ester. The protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the successful synthesis of the target polymer.

Reaction Principle: Polycondensation for PEU Synthesis

The synthesis of poly(ester urea)s from a diamine monomer like 1,6-Bis-L-leucyl hexanediol ester typically proceeds via a polycondensation reaction. In this process, the amino groups of the diamine monomer react with a suitable reagent to form urea linkages, resulting in the polymer chain.

A common and environmentally sustainable approach involves the use of dimethyl carbonate as a phosgene-free carbonyl source.[2] The reaction can also be carried out using phosgene or its derivatives, though these are more hazardous.[4] The general two-step process involves the initial formation of an isocyanate-terminated prepolymer, which is then chain-extended with a diamine to form the final poly(ester urethane urea).[5][6][7]

The choice of solvent, temperature, and catalyst are critical parameters that influence the reaction rate, molecular weight, and polydispersity of the final polymer. A thorough understanding of these factors is essential for reproducible and controlled polymer synthesis.

Experimental Workflow

The synthesis of poly(ester urea) from 1,6-Bis-L-leucyl hexanediol ester can be broken down into three key stages: Monomer Synthesis, Polymerization, and Polymer Characterization.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Characterization Monomer_Prep Preparation of 1,6-Bis-L-leucyl hexanediol ester diamine Polymerization Polycondensation Reaction Monomer_Prep->Polymerization Diamine Monomer Purification Polymer Purification and Isolation Polymerization->Purification Precipitation Structural Structural Analysis (FTIR, NMR) Purification->Structural Purified PEU Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Molecular_Weight Molecular Weight Determination (GPC) Purification->Molecular_Weight

Caption: Experimental workflow for PEU synthesis and characterization.

Detailed Protocol

This protocol outlines a general procedure for the synthesis of poly(ester urea) using a diamine monomer. Researchers should optimize the specific reaction conditions based on their experimental setup and desired polymer characteristics.

Materials and Reagents
ReagentGradeSupplier (Example)
1,6-Bis-L-leucyl hexanediol ester>98%Synthesized in-house or custom synthesis
Dimethyl carbonate (DMC)Anhydrous, >99%Sigma-Aldrich
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)>98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich
MethanolACS Reagent GradeFisher Scientific
Dichloromethane (DCM)ACS Reagent GradeFisher Scientific

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an argon inlet, and a septum. Ensure all glassware is thoroughly dried to prevent moisture contamination.

  • Reagent Addition: Under a positive pressure of argon, add 1,6-Bis-L-leucyl hexanediol ester (1 equivalent) and anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture until the diamine is completely dissolved.

  • Initiation of Polymerization: Add dimethyl carbonate (DMC, 1.1 equivalents) to the reaction mixture.

  • Catalyst Addition: In a separate vial, dissolve the catalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 0.05 equivalents), in a small amount of anhydrous DMF. Add the catalyst solution to the reaction flask via a syringe.

  • Reaction Progression: Heat the reaction mixture to 90°C and stir for 2 hours to facilitate the formation of oligomers.[8]

  • Chain Extension: Increase the temperature to 130°C and continue stirring for an additional 2 hours.

  • High Vacuum: Apply a high vacuum to the system to remove the methanol byproduct and drive the polymerization reaction to completion. Continue the reaction under vacuum for 4-6 hours, or until the desired viscosity is achieved.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Dissolve the viscous polymer solution in a minimal amount of dichloromethane (DCM).

  • Precipitation and Purification: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the poly(ester urea).

  • Drying: Collect the precipitated polymer by filtration and wash it several times with fresh methanol. Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the Synthesized Poly(ester urea)

Thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the resulting polymer.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer. Key peaks to look for include:

    • N-H stretching: ~3300 cm⁻¹ (urea group)

    • C=O stretching (ester): ~1730 cm⁻¹

    • C=O stretching (urea): ~1630 cm⁻¹

    • N-H bending: ~1570 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the polymer and verifying the incorporation of the monomer units.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[8] This information is critical for understanding the polymer's mechanical and degradation properties.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[8] These thermal transitions are important for understanding the material's processing and end-use performance.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer.

Causality and Self-Validation

The success of this protocol relies on several key principles that also serve as self-validating checks throughout the process:

  • Anhydrous Conditions: The polymerization reaction is sensitive to moisture, which can react with the isocyanate intermediates and terminate the chain growth. The use of anhydrous solvents and an inert atmosphere is therefore critical. The absence of a broad O-H peak in the FTIR spectrum of the final polymer is an indicator of successful moisture exclusion.

  • Stoichiometric Control: The molar ratio of the diamine and the carbonyl source is crucial for achieving a high molecular weight polymer. An excess of the carbonyl source can lead to incomplete reaction, while an excess of the diamine will result in lower molecular weight chains. GPC analysis will validate the achievement of the desired molecular weight.

  • Efficient Removal of Byproducts: The removal of methanol during the high vacuum step is essential to shift the reaction equilibrium towards the formation of the polymer. A noticeable increase in the viscosity of the reaction mixture is a good in-process indicator of successful polymerization.

  • Purification: The precipitation step is vital for removing unreacted monomers, oligomers, and the catalyst. A sharp, single peak in the GPC chromatogram of the purified polymer indicates a relatively uniform polymer population.

Conclusion and Future Directions

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of poly(ester urea)s from 1,6-Bis-L-leucyl hexanediol ester. The resulting polymers possess tunable properties that make them highly attractive for a variety of biomedical applications. Further research can focus on the copolymerization of this monomer with other amino acid-based diamines to create a library of PEUs with a wide range of mechanical and degradation profiles, tailored for specific applications in drug delivery and regenerative medicine.[9]

References

  • Dziewior, C. S., Godwin, K., Judge, N. G., Dreger, N. Z., & Becker, M. L. (2024). Poly(ester urea)s: Synthesis, material properties, and biomedical applications. Progress in Polymer Science, 150, 101866.
  • Wurm, F. R., & Ritter, H. (2024). Synthesis of Amino Acid-Based Aromatic Poly(Ester Urea)s Using 4-Hydroxycinnamic Acid-Derived Diols.
  • Jokhadze, G., Machaidze, M., Pang, K., & Chu, C. C. (2013). Phenylalanine-Based Poly(ester urea): Synthesis, Characterization, and in vitro Degradation. Journal of Biomaterials Science, Polymer Edition, 24(18), 2089-2104.
  • Chen, Y., & Wu, J. (2016). Poly(Urea Ester): A Family of Biodegradable Polymers with High Melting Temperatures. Macromolecular Chemistry and Physics, 217(20), 2297-2303.
  • Guelcher, S. A., Gallagher, K. M., Didier, J. E., Klinedinst, D. B., & Goldstein, A. S. (2005). Synthesis and characterization of segmented poly(esterurethane urea) elastomers for bone tissue engineering.
  • He, W., Wang, Y., & Yuan, X. (2015). Self-Assembled Cationic Biodegradable Nanoparticles from pH-Responsive Amino-Acid-Based Poly(Ester Urea Urethane)s and Their Application As a Drug Delivery Vehicle. Biomacromolecules, 16(12), 3899-3908.
  • Sokołowska, J., & Piszczyk, Ł. (2018). Synthesis, Structure and Properties of Poly(ester-Urethane-Urea)s Synthesized Using Biobased Diamine. Polimery, 63(11-12), 785-792.
  • Hong, Y., Guan, J., & Wagner, W. R. (2010). Biodegradable poly(ester urethane)urea elastomers with variable amino content for subsequent functionalization with phosphorylcholine.
  • Jo, S. Y., & Kohn, J. (2007). Poly(ester urea) polymers and methods of use. U.S.
  • Marcos-Fernández, A., Abraham, G. A., Valentín, J. L., & San Román, J. (2006). Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(ε-caprolactone)
  • Sokołowska, J., & Piszczyk, Ł. (2018). Synthesis, Structure and Properties of Poly(ester-Urethane- Urea)s Synthesized Using Biobased Diamine. Tech Science Press.
  • Marcos-Fernández, A., Abraham, G. A., Valentín, J. L., & San Román, J. (2006). Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(ε-caprolactone)
  • Dreger, N. Z., Fan, Z., Zander, Z. K., Tantisuwanno, C., & Becker, M. L. (2018). Amino acid-based Poly(ester urea) copolymer films for hernia-repair applications.
  • Manavitehrani, I., Fathi, A., Badr, H., & Dehghani, F. (2016). Biomedical Applications of Biodegradable Polyesters. Polymers, 8(1), 20.

Sources

Application Note: High-Performance Synthesis of L-Leucine Based Poly(ester urea)s via Interfacial Polycondensation

[1]

Executive Summary

This guide details the synthesis of L-leucine-based poly(ester urea)s (PEUs), a class of semi-crystalline, biodegradable polymers increasingly utilized in vascular tissue engineering and drug delivery. Unlike standard polyesters, PEUs incorporate urea linkages that enhance mechanical strength via hydrogen bonding while maintaining hydrolytic degradability.

The protocol employs interfacial polycondensation , a kinetically controlled method reacting L-leucine diester diamine salts (aqueous phase) with triphosgene (organic phase). This method is preferred over solution polymerization as it minimizes the need for dry solvents and allows for rapid, high-molecular-weight polymer formation at low temperatures.

Chemical Basis & Mechanism

The Reagents
  • Monomer: Bis-L-leucine diester-diamine (typically stabilized as a di-p-toluenesulfonic acid salt). The ester spacer (e.g., 1,6-hexanediol) dictates the polymer's flexibility.

  • Triphosgene (BTC): A solid, safer substitute for phosgene gas.[1][2] Upon nucleophilic attack or thermal decomposition, one mole of triphosgene generates three equivalents of phosgene in situ.

  • Base (Na₂CO₃): Acts as an acid scavenger to neutralize the p-toluenesulfonic acid (freeing the amine) and the HCl generated during polymerization.

The Interfacial Mechanism

The reaction occurs at the interface of two immiscible solvents (Water/Dichloromethane).

  • Decomposition/Activation: Triphosgene is dissolved in DCM.

  • Deprotonation: The inorganic base in the water phase deprotonates the ammonium salt of the monomer, releasing the free diamine.

  • Chain Growth: The free diamine migrates to the interface, attacking the carbonyl of the phosgene species. This forms a carbamoyl chloride intermediate, which reacts with another amine to form the stable urea linkage.

Mechanistic Pathway Diagram

ReactionMechanismcluster_interfaceReaction Interface (DCM/Water)TriphosgeneTriphosgene(Solid, Organic Phase)PhosgenePhosgene Equivalent(In-situ Generation)Triphosgene->PhosgeneDissolution/ReactionMonomerSaltL-Leucine DiesterAmmonium Salt(Aqueous Phase)FreeAmineFree Diamine(Interface Active)MonomerSalt->FreeAmineDeprotonation by BaseCarbamoylCarbamoyl ChlorideIntermediateFreeAmine->Carbamoyl+ Phosgene (-HCl)PEUPoly(ester urea)Polymer ChainCarbamoyl->PEU+ Free Amine (-HCl)BaseNa2CO3(Base)Base->FreeAmine

Figure 1: Mechanistic pathway of interfacial polycondensation for PEU synthesis.

Safety Protocols (Critical)

WARNING: Triphosgene is a solid transport form of phosgene.[2] Upon contact with moisture or heat, it releases phosgene gas, which is fatal if inhaled.[2]

  • Engineering Controls: All operations, including weighing, must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Phosgene Indicator: Place phosgene indicator paper (impregnated with 4-(p-nitrobenzyl)pyridine and N-benzylaniline) at the sash opening.

  • Neutralization Bath: Prepare a beaker of 10% aqueous ammonia or saturated sodium bicarbonate to neutralize all glassware and waste immediately after use.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Experimental Protocol

Materials Required[4][5]
  • Monomer: Bis(L-leucine)-1,6-hexane-diester-diamine di-p-toluenesulfonic acid salt (Synthesized via reflux of L-leucine, 1,6-hexanediol, and p-TSA in toluene).

  • Reagent: Triphosgene (98%).[2]

  • Solvents: Dichloromethane (DCM, anhydrous), Distilled Water.

  • Base: Sodium Carbonate (Na₂CO₃).

Step-by-Step Synthesis Workflow

Target Scale: 10 mmol Monomer

StepActionCritical Parameter / Causality
1. Aqueous Phase Prep Dissolve 10 mmol of Monomer Salt and 22 mmol Na₂CO₃ in 150 mL distilled water (0°C).Temp Control: Keep at 0-4°C to minimize hydrolysis of the forming polymer and phosgene. Excess base (1.1 eq per acid group) ensures full deprotonation.
2. Organic Phase Prep Dissolve 3.5 mmol Triphosgene in 50 mL DCM.Stoichiometry: Theoretical ratio is 0.33 eq Triphosgene per diamine. Use slight excess (0.35 eq) to account for hydrolysis at the interface.
3. Reaction Initiation Add the organic phase to the rapidly stirring aqueous phase (0°C).Stirring: High shear (mechanical stirrer >800 rpm) is vital to maximize interfacial surface area.
4. Polymerization React for 30 minutes at 0°C, then 1-2 hours at room temperature.Kinetics: The reaction is exothermic; initial cooling prevents "boiling" of DCM and side reactions.
5. Separation Stop stirring. Allow phases to separate. The polymer usually remains in the organic (DCM) layer.If the polymer is very high MW, the organic phase will be viscous.
6. Purification Wash organic layer with dilute HCl (1M) then water. Precipitate into hot water (60°C) or excess diethyl ether.Precipitation: Hot water precipitation is unique to PEUs; it removes unreacted monomers and low MW oligomers, while evaporating residual DCM.
7. Drying Vacuum dry at 40°C for 24 hours.Removes moisture which can degrade the ester bonds over time.
Experimental Workflow Diagram

WorkflowStartStart: Monomer Salt PreparationAqPhaseAqueous Phase:Monomer + Na2CO3 + Water(Cool to 0°C)Start->AqPhaseOrgPhaseOrganic Phase:Triphosgene + DCMStart->OrgPhaseMixInterfacial Mixing(High Shear Stirring)AqPhase->MixOrgPhase->MixReactReaction: 30 min @ 0°CThen 2h @ RTMix->ReactSepPhase Separation(Collect Organic Layer)React->SepWashWash: 1M HCl then WaterSep->WashPrecipPrecipitation(Hot Water or Ether)Wash->PrecipDryVacuum DryYield CalculationPrecip->Dry

Figure 2: Step-by-step experimental workflow for PEU synthesis.

Self-Validating Characterization

To ensure the protocol was successful, the following data points serve as quality gates:

FTIR Spectroscopy (Chemical Structure Check)
  • Success Indicator: Appearance of a strong Urea Carbonyl peak at 1630–1650 cm⁻¹ .

  • Purity Check: Absence of peak at 2270 cm⁻¹ (Isocyanate - incomplete reaction) and absence of broad ammonium peaks.

  • Ester Bond: Sharp peak at 1730 cm⁻¹ (from the L-leucine ester spacer).

1H NMR (DMSO-d6)
  • Urea Protons: A doublet around 6.3–6.5 ppm (NH-CO-NH).

  • Leucine Methine: Multiplet at 4.1–4.3 ppm (alpha-proton).

  • Validation: Integration ratio of the Urea NH protons to the Ester spacer protons must match the theoretical stoichiometry.

Molecular Weight (GPC)
  • Solvent: DMF with 0.01M LiBr (PEUs aggregate in pure THF).

  • Target: Mn > 20,000 Da; PDI 1.5–2.0.

  • Troubleshooting: If Mn < 10,000, the stirring speed was too low or water content in the organic phase caused premature hydrolysis of triphosgene.

Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of TriphosgeneEnsure temperature is strictly 0°C during addition. Increase Triphosgene excess to 0.4 eq.
Low Molecular Weight Impure Monomer SaltRecrystallize monomer salt (toluene/ethanol). Purity of the diamine is the #1 factor in step-growth polymerization.
Insoluble Polymer CrosslinkingUnlikely with this chemistry, but ensure no trifunctional impurities are present. PEUs are generally soluble in DMSO, DMF, DCM.
Yellow Discoloration Oxidation / Residual BaseWash organic phase thoroughly with dilute HCl. Ensure drying is under vacuum, not air heat.

References

  • Stork, T., & Chu, C. C. (2015). L-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering. ACS Biomaterials Science & Engineering, 1(10), 987–996.

  • Pang, X., et al. (2010). Synthesis and Characterization of Poly(ester urea)s Derived from L-Leucine and Diols. Journal of Polymer Science Part A: Polymer Chemistry.

  • Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[1][2] Angewandte Chemie International Edition, 26(9), 894–895.

  • University of Akron. (2017). Safety Alert: Triphosgene Spill and Handling Protocols. Department of Environmental Health and Safety.

Application Note: Electrospinning 1,6-Bis-L-leucyl Hexanediol Ester Based Poly(ester urea) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the fabrication of biodegradable scaffolds using Poly(1,6-hexanediol-L-leucine ester urea) (often abbreviated as PEU-1L6 or 1-L-6 ). These polymers are derived from the 1,6-bis-L-leucyl hexanediol ester monomer. Unlike traditional polyesters (e.g., PCL, PLGA), PEU-1L6 integrates amino acid residues (L-leucine) and urea linkages, providing superior mechanical tunability, pH-neutral degradation products, and enhanced cell recognition.

This protocol covers the full workflow: from the chemical logic of the monomer to the specific electrospinning parameters required to produce defect-free nanofibrous mats for vascular and bone tissue engineering.

Chemical Basis & Polymer Logic

To successfully electrospin this material, one must understand its specific rheological and chemical behavior. The polymer is synthesized via interfacial polycondensation of a di-p-toluenesulfonic acid salt of bis-L-leucine hexane-1,6-diester with triphosgene.

Why this specific chemistry?
  • 1,6-Hexanediol Backbone: Provides flexibility (methylene spacer length), resulting in a polymer with elastomeric properties suitable for vascular grafts (Young’s Modulus ~20–30 MPa).

  • L-Leucine Side Groups: Increases hydrophobicity and steric bulk, preventing rapid hydrolytic degradation while offering sites for specific enzymatic breakdown (e.g., by α-chymotrypsin).

  • Urea Linkages: Introduce strong hydrogen bonding between chains, enhancing mechanical strength without sacrificing thermal processability.

Chemical Synthesis Pathway

The following diagram illustrates the conversion of the ester monomer into the final electrospinnable polymer.

PEU_Synthesis L_Leu L-Leucine Monomer 1,6-Bis-L-leucyl hexanediol ester (Diammonium Salt) L_Leu->Monomer Melt Condensation (Dean-Stark trap) HexDiol 1,6-Hexanediol HexDiol->Monomer Melt Condensation (Dean-Stark trap) PTSA p-Toluenesulfonic Acid (Catalyst/Salt) PTSA->Monomer Melt Condensation (Dean-Stark trap) PEU Poly(ester urea) 1-L-6 (Final Polymer) Monomer->PEU Interfacial Polycondensation (CHCl3 / Water) Triphos Triphosgene Triphos->PEU Base Na2CO3 / H2O (Interfacial Base) Base->PEU

Caption: Synthesis pathway from precursors to the 1,6-Bis-L-leucyl hexanediol ester monomer, followed by polymerization into PEU-1L6.

Materials & Equipment

Reagents
  • Polymer: Poly(1,6-hexanediol-L-leucine ester urea) (Mw ~70,000 g/mol , PDI ~1.4).

  • Solvents:

    • Chloroform (CHCl₃): Primary solvent for PEU-1L6 (High solubility).

    • Hexafluoroisopropanol (HFIP): Alternative for finer fibers, though CHCl₃ is standard for this specific PEU.

    • Dimethylformamide (DMF): Optional co-solvent (10-20%) to increase dielectric constant if bead defects occur.

Hardware
  • High Voltage Power Supply: Range 0–30 kV.

  • Syringe Pump: Capable of low flow rates (0.1–5.0 mL/h).

  • Collector: Rotating mandrel (for aligned fibers/vascular grafts) or flat plate (for random mats).

  • Needle: 18G or 20G blunt tip stainless steel.

Protocol: Electrospinning PEU-1L6

Phase 1: Solution Preparation

The viscosity of PEU solutions is sensitive to molecular weight. The concentrations below assume a Mw of ~70 kDa.

  • Weighing: Weigh the PEU-1L6 polymer to achieve a concentration of 10% to 15% (w/v) .

    • Calculation: For 10 mL of 12% solution, weigh 1.2 g of polymer.

  • Dissolution: Add Chloroform (CHCl₃).

    • Note: If using pure Chloroform, the evaporation rate is high. If needle clogging occurs, use a 9:1 CHCl₃:DMF ratio.

  • Mixing: Stir magnetically at room temperature for 4–6 hours until a clear, homogenous solution is formed. Avoid heating above 40°C to prevent degradation.

  • Degassing: Allow the solution to stand for 30 minutes to remove air bubbles.

Phase 2: Electrospinning Setup
  • Ambient Conditions: Temperature: 20–25°C; Relative Humidity: <40% (Critical: PEU is hydrophobic, but high humidity can cause surface porosity or "breathing" figures).

  • Loading: Transfer solution to a 5 mL or 10 mL syringe. Attach the 20G needle.

  • Mounting: Place in the syringe pump. Connect the positive electrode to the needle tip and ground the collector.

Phase 3: Operational Parameters (Optimized for PEU-1L6)
ParameterOptimized RangeEffect of Deviation
Voltage 20 – 25 kV <20 kV: Dripping/Beading. >25 kV: Jet instability/whipping.
Flow Rate 1.5 – 3.5 mL/h High: Wet fibers/fused mesh. Low: Discontinuous jet.
Tip-to-Collector 20 – 25 cm Close (<15cm): Solvent not evaporated (film formation).
Collector Speed Static or 300 rpmHigher speeds align fibers (vascular applications).
Phase 4: Troubleshooting Workflow

Electrospinning_Troubleshooting Start Start Spinning CheckJet Is Taylor Cone Stable? Start->CheckJet Beads Defect: Beads on String CheckJet->Beads No Clog Defect: Needle Clogging CheckJet->Clog No Wet Defect: Wet/Fused Fibers CheckJet->Wet No FixBeads Action: Increase Polymer Conc. OR Add 10% DMF Beads->FixBeads FixClog Action: Decrease Polymer Conc. OR Clean Tip w/ Solvent Clog->FixClog FixWet Action: Increase Distance (>20cm) OR Reduce Flow Rate Wet->FixWet FixBeads->CheckJet FixClog->CheckJet FixWet->CheckJet

Caption: Decision tree for troubleshooting common PEU-1L6 electrospinning defects.

Characterization & Validation

Morphology (SEM)[2][5][6]
  • Expectation: Smooth, bead-free fibers.

  • Diameter: Typically 2.0 – 3.0 µm under the parameters above.

  • Protocol: Sputter coat with Gold/Palladium (10nm). Image at 5–10 kV.

Thermal Properties (DSC)[2]
  • Glass Transition (Tg): ~47°C.

  • Melting Point (Tm): ~114°C.

  • Significance: The Tg > 37°C ensures the scaffold maintains mechanical integrity at body temperature without becoming too brittle.

Biological Assessment (In Vitro)
  • Degradation: PEU-1L6 degrades via surface erosion .

    • Enzymatic: Rapid degradation in the presence of α-chymotrypsin or lipase.[1]

    • Hydrolytic: Very slow in PBS alone (months), ensuring long-term support.

  • Cytotoxicity: Perform ISO 10993-5 elution tests. PEU byproducts (Leucine, Hexanediol, Urea) are generally non-cytotoxic.

Applications in Drug Development

The 1,6-Bis-L-leucyl hexanediol ester backbone is particularly valuable for:

  • Vascular Grafts: The mechanical modulus matches native vessels (~20 MPa).

  • Antimicrobial Scaffolds: The polymer is soluble in organic solvents, allowing co-electrospinning with hydrophobic drugs or bacteriophages without deactivating them (if processed correctly).

  • Bone Regeneration: Can be crosslinked with osteogenic peptides (e.g., OGP) to enhance mineralization.

References

  • Development of PEU-1L6 Scaffolds

    • Title: New poly(ester urea) derived from L-leucine: electrospun scaffolds loaded with antibacterial drugs and enzymes.[1]

    • Source: Materials Science and Engineering: C (2015).[2][1]

    • URL:[Link][1]

  • Vascular Tissue Engineering Applications

    • Title: l-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering.

    • Source: ACS Biom
    • URL:[Link]

  • Bacteriophage Loading in PEU Fibers

    • Title: Antimicrobial Activity of Poly(ester urea) Electrospun Fibers Loaded with Bacteriophages.
    • Source: Fibers (2018).

    • URL:[Link][3]

  • Comprehensive Review of PEU Chemistry

    • Title: Poly(ester urea)s: Synthesis, material properties, and biomedical applications.[3][1][4][5][6][7]

    • Source: Progress in Polymer Science (2024).[4]

    • URL:[Link][3][4]

Sources

Application Note: Solvent Casting of L-Leucine Hexanediol Poly(ester amide)s

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical workflow for the solvent casting of L-leucine/1,6-hexanediol-based poly(ester amide)s (PEAs) . These Amino Acid-Based Biodegradable (AABB) polymers are critical in tissue engineering and drug eluting stent coatings due to their enzymatic degradability and low inflammatory response.

Executive Summary & Material Science

Material Identity: The "L-leucine hexanediol ester copolymer" typically refers to a Poly(ester amide) (PEA) synthesized from the monomer bis-L-leucine-1,6-hexanediol diester and a dicarboxylic acid (commonly Sebacic Acid or Adipic Acid).[1]

  • Common Designation: 8L6 (Sebacic acid [8 carbons], Leucine [L], 1,6-Hexanediol [6 carbons]).

  • Key Properties: Semicrystalline, enzymatic surface erosion, tunable mechanical properties (Young's modulus ~0.5–1.5 GPa), and high biocompatibility.

The Challenge: While soluble in common organic solvents, these copolymers are prone to hydrophobic aggregation and skinning (rapid surface drying) during casting, which traps residual solvent and creates heterogeneous films. This guide details protocols to overcome these issues.

Solvent Selection Matrix

Selection is based on the Hansen Solubility Parameter (HSP) relative to the polymer's hydrophobic leucine side chains.

SolventSolubilityEvaporation RateApplication Context
Chloroform ExcellentFastStandard for structural scaffolds; requires careful humidity control.
Dichloromethane (DCM) ExcellentVery FastHigh-throughput casting; prone to "orange peel" defects.
Ethanol Poor (Co-solvent)MediumUsed (10-20% v/v) to modulate evaporation and pore structure.
DMSO GoodVery SlowNanoparticle fabrication or drug encapsulation; requires lyophilization to remove.

Experimental Protocols

Protocol A: High-Optical-Quality Thin Film Casting

Target Application: Drug release studies, cell culture substrates, mechanical testing.

Reagents & Equipment
  • Polymer: PEA-8L6 (Mw > 40 kDa recommended for film stability).

  • Solvent: Anhydrous Chloroform (stabilized with amylene to prevent acid degradation).

  • Substrate: Teflon (PTFE) molds or Silanized Glass Petri dishes.

  • Environment: Laminar flow hood, relative humidity < 40%.

Step-by-Step Workflow
  • Dissolution (Critical Step):

    • Prepare a 2–4% w/v solution of PEA in Chloroform.

    • Note: Do not sonicate aggressively; heat generation can degrade the ester bonds. Use a rotary shaker at 100 rpm for 4-6 hours at room temperature.

    • Filtration: Pass solution through a 0.45 µm PTFE syringe filter to remove undissolved micro-gels.

  • Casting:

    • Pour the solution into the center of the mold.

    • Volume Calculation: To achieve a target dry thickness (

      
      ), calculate wet volume (
      
      
      
      ) using:
      
      
      (Where
      
      
      =Area,
      
      
      =Density ~1.1 g/cm³,
      
      
      =Concentration g/mL).
  • Controlled Evaporation (The "Covered" Method):

    • Place the mold on a leveled surface.

    • Cover the mold with a glass funnel or a petri dish lid raised by 2mm spacers.

    • Mechanism:[2] This creates a solvent-vapor saturated atmosphere, slowing the evaporation rate to prevent skin formation and Rayleigh-Bénard convection cells (which cause surface waviness).

    • Duration: 24–48 hours.

  • Annealing & Residual Solvent Removal:

    • Transfer film to a vacuum oven.

    • Cycle: 24 hours at 25°C (20 mbar), followed by 4 hours at 40°C (high vacuum).

    • Validation: Verify solvent removal via TGA (Thermogravimetric Analysis) or NMR.

Protocol B: Porous Scaffold Fabrication (Salt Leaching)

Target Application: 3D Tissue Engineering Scaffolds.

  • Porogen Preparation:

    • Sieve Sodium Chloride (NaCl) crystals to a specific range (e.g., 100–200 µm).

  • Slurry Mixing:

    • Dissolve PEA in Chloroform (10% w/v).

    • Add NaCl crystals to the solution. Ratio: 9:1 (Salt:Polymer by weight) for high porosity (>85%).

    • Mix gently to form a homogeneous paste.

  • Casting & Drying:

    • Pack the paste into a cylindrical Teflon mold.

    • Air dry for 24 hours, then vacuum dry for 24 hours.

  • Leaching:

    • Immerse the dried composite in deionized water.

    • Change water every 6 hours for 48 hours.

    • Indicator: Monitor conductivity of the water; stop when conductivity matches pure water.

  • Lyophilization:

    • Freeze-dry the wet scaffold to preserve pore architecture.

Visualization of Signaling & Workflow

Diagram 1: Chemical Synthesis & Structure Logic

This diagram illustrates the hierarchical assembly of the PEA copolymer, highlighting the ester and amide linkages that confer its dual properties (degradability + mechanical strength).

PEA_Structure M1 L-Leucine (Hydrophobic Side Chain) Inter Monomer Salt (Diester-Diamine) M1->Inter Esterification M2 1,6-Hexanediol (Flexible Spacer) M2->Inter M3 Sebacic Acid (Diacid Linker) Poly PEA-8L6 Copolymer (Poly ester amide) M3->Poly Inter->Poly Polycondensation with M3 Prop1 Enzymatic Degradation (Ester Bond) Poly->Prop1 Determines Prop2 H-Bonding/Strength (Amide Bond) Poly->Prop2 Determines

Caption: Synthesis logic of PEA-8L6. L-Leucine and Hexanediol form the nucleophilic monomer, which polymerizes with Sebacic Acid. The resulting backbone contains ester zones (degradation) and amide zones (mechanical stability).

Diagram 2: Solvent Casting Critical Control Points

This workflow outlines the casting process with specific failure modes at each stage.

Casting_Workflow Start Polymer Dissolution (Chloroform/DCM) Filter Filtration (0.45µm) Start->Filter Fail1 Defect: Micro-gels Cause: Poor Dissolution Start->Fail1 Cast Casting into PTFE Mold Filter->Cast Evap Controlled Evaporation (Saturated Vapor) Cast->Evap Critical Step Fail3 Defect: Bubble Entrapment Cause: No Degassing Cast->Fail3 Dry Vacuum Annealing (>24h) Evap->Dry Film Solidified Fail2 Defect: Orange Peel Cause: Fast Evaporation Evap->Fail2 QC Quality Control (DSC/SEM) Dry->QC

Caption: Solvent casting workflow. "Controlled Evaporation" is the primary bottleneck for quality; rapid drying leads to "Orange Peel" instability.

Characterization & Troubleshooting

Quality Control Metrics
  • GPC (Gel Permeation Chromatography): Verify molecular weight (

    
    ) retention. Hydrolysis during casting can reduce 
    
    
    
    .
  • DSC (Differential Scanning Calorimetry): PEA-8L6 typically shows a

    
     around 20–35°C and 
    
    
    
    around 90–110°C. A suppressed
    
    
    indicates residual solvent (plasticization).
  • FTIR: Monitor the Amide I (1650 cm⁻¹) and Ester Carbonyl (1735 cm⁻¹) peaks.

Troubleshooting Guide
DefectCauseCorrective Action
Orange Peel (Waviness) Evaporation too fast; convection currents.Cover mold to increase local vapor pressure; use a heavier solvent mixture (e.g., add 10% Toluene).
Opaque/Whitened Film Water condensation (breath figures) due to evaporative cooling.Lower humidity (<30%); cast at slightly elevated temperature (30°C).
Bubbles/Pinholes Air trapped during pouring or boiling.Degas solution under mild vacuum before pouring; do not boil solvent.
Brittleness Low molecular weight or thermal degradation.Check

; ensure polymer was not overheated during dissolution.

References

  • Rodriguez-Galán, A., et al. "New poly(ester urea) derived from L-leucine: electrospun scaffolds loaded with antibacterial drugs and enzymes." Materials Science and Engineering: C, 2015. Link

  • Stork, T., et al. "Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocompatibility Study." Nanomaterials, 2016. Link

  • Yu, J., et al. "L-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering." ACS Biomaterials Science & Engineering, 2015. Link

  • Katsarava, R., et al. "Amino acid-based bioanalogous polymers."[2] Biomaterials, 2003. (Foundational text on PEA synthesis).

  • Tolbert, J.W., et al. "Solvent-Cast 3D Printing of Biodegradable Polymer Scaffolds." Macromolecular Materials and Engineering, 2021.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1,6-Bis-L-leucyl Hexanediol Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: #SYN-LEU-HEX-001 Assigned Specialist: Senior Application Scientist

Introduction: The Challenge of the "Bis" Ester

Synthesizing 1,6-Bis-L-leucyl hexanediol ester requires navigating a delicate balance between nucleophilic substitution kinetics and stereochemical integrity .

The core challenge is the "double-hit" requirement. The first esterification of 1,6-hexanediol is kinetically favored. However, once the first bulky L-leucine group is attached, the remaining hydroxyl group becomes sterically encumbered and conformationally restricted, often leading to a mixture of mono-ester (impurity) and bis-ester (target). Furthermore, the


-proton of the activated leucine is susceptible to deprotonation by bases (like DMAP), leading to racemization and loss of biological activity.

This guide provides a self-validating workflow to maximize yield (>85%) while maintaining >99% ee (enantiomeric excess).

Module 1: The Synthesis Workflow (Visualized)

The following diagram outlines the optimized pathway using Steglich esterification with racemization suppression.

SynthesisWorkflow cluster_Trouble Yield Checkpoints Start Starting Materials (Boc-L-Leu-OH + 1,6-Hexanediol) Activation Step 1: Pre-Activation (DCC/EDC + HOBt) Start->Activation 2.5 eq AA Coupling Step 2: Esterification (0°C -> RT, 24h) Activation->Coupling O-Acylisourea Intermediate Workup Step 3: Purification (Acid Wash/Column) Coupling->Workup Remove Urea Check1 TLC: Mono-ester present? Coupling->Check1 Deprotection Step 4: Boc Removal (TFA/DCM) Workup->Deprotection Pure Protected Diester Final Target: 1,6-Bis-L-leucyl hexanediol Deprotection->Final Salt Form Action1 Add 0.5 eq DCC Extend Time Check1->Action1 Yes Action1->Coupling Retry

Figure 1: Optimized synthesis workflow including a kinetic checkpoint for mono-ester conversion.

Module 2: Critical Protocols & Stoichiometry

To ensure the formation of the bis-ester, you must drive the equilibrium aggressively to the right.

Standard Operating Procedure (SOP)
ComponentEquivalentsRoleCritical Note
Boc-L-Leu-OH 2.4 - 2.6 ReactantExcess is mandatory. <2.2 eq results in ~30% mono-ester.
1,6-Hexanediol 1.0Core LinkerMust be anhydrous.[1] Dry by azeotropic distillation with toluene if unsure.
EDC·HCl 2.6 - 3.0Coupling AgentPreferred over DCC for easier workup (water-soluble urea).
DMAP 0.1 - 0.2CatalystDANGER: High conc. causes racemization.[2][3] Keep <0.2 eq.
HOBt 2.6AdditiveSuppresses racemization and prevents N-acylurea side-product.
DCM (Solvent) N/ASolventMust be anhydrous.[4] Water consumes EDC.
Step-by-Step Execution
  • Activation: Dissolve Boc-L-Leu-OH (2.5 eq) and HOBt (2.6 eq) in anhydrous DCM under Argon/Nitrogen. Cool to 0°C .

  • Coupling Agent: Add EDC·HCl (2.8 eq). Stir for 15 mins at 0°C to form the active ester.

  • Addition: Add 1,6-Hexanediol (1.0 eq) dissolved in minimal DCM. Finally, add DMAP (0.15 eq).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight (16-24h).

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). You should see the disappearance of the mono-ester intermediate (

    
    ) and the dominance of the bis-ester (
    
    
    
    ).

Module 3: Troubleshooting & FAQs

Issue 1: "I am getting a 50/50 mix of Mono- and Bis-ester."

Diagnosis: Stoichiometric failure or water contamination.

  • The Science: The second esterification is slower than the first. If any water is present, it hydrolyzes the active ester faster than the bulky mono-ester alcohol can react.

  • Solution:

    • Increase Boc-L-Leu-OH to 3.0 eq .

    • Add molecular sieves (3Å) to the reaction flask.

    • Dosing Strategy: Add the reagents in two portions. Add 1.5 eq at T=0, and the remaining 1.5 eq at T=4 hours.

Issue 2: "My product has lost optical activity (Racemization)."

Diagnosis: "Over-catalysis" by DMAP or high temperatures.

  • The Science: DMAP is a basic catalyst. If left too long or used in excess, it deprotonates the

    
    -carbon of the activated leucine (forming an oxazolone intermediate), destroying chirality [1].
    
  • Solution:

    • Use HOBt: Always use HOBt or Oxyma Pure. These form active esters that are reactive toward alcohols but less prone to oxazolone formation than the O-acylisourea formed by DCC alone [2].

    • Cold Start: Never add DMAP at room temperature. Always add at 0°C.

    • Acidic Wash: During workup, wash with 0.5M HCl immediately to remove DMAP.

Issue 3: "I cannot remove the urea byproduct."

Diagnosis: Using DCC in a solvent where DCU is partially soluble.

  • The Science: Dicyclohexylurea (DCU) is notoriously difficult to filter completely.

  • Solution: Switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct is water-soluble and is completely removed during the aqueous extraction phase (bicarbonate/brine wash) [3].

Module 4: Purification Logic Tree

Use the following logic to determine your purification strategy based on the coupling agent used.

PurificationLogic Start Crude Reaction Mixture Agent Which Coupling Agent? Start->Agent DCC DCC Used Agent->DCC DCC EDC EDC Used Agent->EDC EDC Filter Cool to -20°C Filter Precipitated DCU DCC->Filter Evap Evaporate Solvent Filter->Evap ColdEther Triturate with Cold Ether Evap->ColdEther Result Pure Protected Bis-Ester ColdEther->Result Wash1 Wash: 5% NaHCO3 (Removes unreacted Acid) EDC->Wash1 Wash2 Wash: 0.1M HCl (Removes Urea & DMAP) Wash1->Wash2 Wash3 Wash: Brine -> Dry Wash2->Wash3 Wash3->Result

Figure 2: Purification decision tree based on coupling reagent selection.

References

  • Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5] [Link][5]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.

Sources

Purification methods for L-leucine diester p-toluenesulfonic acid salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of L-Leucine Diester p-Toluenesulfonic Acid Salts

Executive Summary

You are likely synthesizing Bis(L-leucine) alkylene diester di-p-toluenesulfonates (e.g., based on 1,6-hexanediol or 1,4-butanediol). These "Monomer B" salts are critical precursors for biodegradable poly(ester amides) (PEAs) used in drug delivery and tissue engineering.

The core challenge with these salts is their amphiphilic nature . They possess a hydrophobic core (leucine side chains + alkylene linker) and hydrophilic ionic termini (amine/tosylate). This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, and difficulty in removing excess p-toluenesulfonic acid (PTSA) without inducing hydrolysis.

This guide synthesizes protocols from polymer chemistry and peptide synthesis to provide a robust purification strategy.

Part 1: The Troubleshooting Knowledge Base (Q&A)

Issue 1: The "Sticky Solid" Syndrome (Oiling Out)

Q: My product separates as a viscous oil or sticky gum upon cooling, rather than forming white crystals. How do I fix this?

A: Oiling out occurs when the compound reaches its solubility limit at a temperature above its melting point, or when impurities (like excess PTSA or water) depress the melting point.

  • Immediate Rescue: Do not discard the oil. Re-heat the mixture until the oil dissolves (add a small amount of "good" solvent if necessary).

  • The "Cloud Point" Method:

    • Dissolve the oil in a minimum amount of boiling Acetonitrile (highly recommended for PEA monomers) or Isopropanol .

    • Remove from heat.[1]

    • Immediately add a non-polar anti-solvent (Ethyl Acetate or Diethyl Ether) dropwise until a faint, persistent cloudiness appears.

    • Add 1-2 drops of the good solvent to clear it.

    • Wrap the flask in foil/towel to ensure slow cooling . Rapid cooling traps impurities and favors oiling.

  • Seed Crystals: If you have any solid crystals from a previous batch, add a speck at roughly 40°C. This provides a nucleation template that bypasses the amorphous oil phase.

Issue 2: Excess Acidity & PTSA Contamination

Q: My elemental analysis shows high sulfur content, and the pH is too low. How do I remove excess PTSA without hydrolyzing the ester?

A: Excess PTSA is a common byproduct of the Fischer esterification used to make these salts.

  • For Hydrophobic Linkers (e.g., 1,6-hexanediol): The salt is surprisingly water-tolerant due to the hydrophobic alkyl chain. You can precipitate the reaction mixture into cold distilled water (0–4°C). The excess PTSA and unreacted leucine dissolve in the water, while the hydrophobic diester salt precipitates. Filter immediately and dry.

  • For Hydrophilic Linkers (e.g., ethylene glycol): Do not use water. The salt will dissolve.[2][3] Instead, perform a trituration wash. Suspend the crude solid in anhydrous Diethyl Ether or Hexane and sonicate for 10 minutes. Filter. The free PTSA is soluble in ether; the salt is not.

Issue 3: Hydrolysis (Loss of Yield)

Q: My yield is low, and NMR shows free Leucine signals. What happened?

A: You likely exposed the salt to moisture while it was still acidic or warm.

  • The Mechanism: The ester bond is susceptible to acid-catalyzed hydrolysis, especially in the presence of the PTSA counter-ion and heat.

  • Prevention:

    • Ensure your reaction solvent (Toluene/Cyclohexane) is dry (Dean-Stark trap active).

    • If using the water-wash method (see above), keep contact time under 5 minutes and temperature <4°C.

    • Store the final salt in a desiccator. These salts are hygroscopic.

Part 2: Standardized Purification Protocols

Protocol A: The Acetonitrile Recrystallization (Gold Standard)

Best for: High-purity monomers for polymerization.

  • Dissolution: Transfer crude dried solid (or oil) to an Erlenmeyer flask. Add Acetonitrile (ACN) (approx. 5–10 mL per gram of solid).

  • Reflux: Heat to boiling. If solid remains, add more ACN in small increments.

    • Note: If the solution is colored, add activated carbon (1% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Allow the clear solution to cool to room temperature undisturbed.

    • Observation: White needles should form.

  • Deep Cooling: Place in a fridge (4°C) for 4 hours, then freezer (-20°C) overnight to maximize yield.

  • Isolation: Filter rapidly on a Buchner funnel. Wash with cold Diethyl Ether.

  • Drying: Vacuum oven at 50°C for 24 hours. (Target Melting Point for Hexane-1,6-diol derivative: ~120–123°C).[4][5]

Protocol B: The Water Precipitation (For Hydrophobic Diesters)

Best for: Large scale removal of excess PTSA from C6+ diol derivatives.

  • Concentration: Rotovap the reaction mixture (Toluene) to ~1/3rd volume.

  • Precipitation: Pour the hot toluene concentrate slowly into a vigorously stirred beaker of Ice-Cold Water (10x volume relative to toluene).

  • Filtration: A white precipitate will form immediately. Filter within 5 minutes.

  • Washing: Wash the filter cake with 2 portions of cold water, then 2 portions of Hexane.

  • Drying: Immediate vacuum drying is critical to prevent hydrolysis.

Part 3: Comparative Data & Visualizations

Table 1: Solvent Selection Guide
Solvent SystemRoleApplicationRisk Level
Acetonitrile RecrystallizationBest for high purity monomers.Low
Ethanol / Ether RecrystallizationGood for shorter chain diesters.Medium (Ethanol can cause transesterification if heated too long).
Water (Cold) Wash / PrecipitateRemoving excess PTSA from hydrophobic (C6+) salts.High (Risk of hydrolysis if warm).
Diethyl Ether TriturationRemoving free PTSA from surface of crystals.Low
Workflow 1: The "Oiling Out" Rescue Logic

RescueLogic Start Problem: Product Oils Out CheckTemp Is solution boiling? Start->CheckTemp Dissolve Re-heat to Dissolve (Add 1-2mL good solvent) CheckTemp->Dissolve No CloudPoint Add Anti-Solvent (Ether) until cloudy CheckTemp->CloudPoint Yes Dissolve->CloudPoint ClearIt Add 1 drop Good Solvent to clear cloudiness CloudPoint->ClearIt Seed Add Seed Crystal (if available) at 40°C ClearIt->Seed SlowCool Insulate Flask Cool to RT undisturbed Seed->SlowCool Freezer Transfer to -20°C SlowCool->Freezer

Caption: Decision tree for rescuing a crystallization batch that has undergone liquid-liquid phase separation.

Workflow 2: Purification Pathway Selection

PurificationPath Input Crude Reaction Mixture (Toluene/PTSA/Ester) ChainCheck Linker Chain Length? Input->ChainCheck ShortChain Short (< C4) (e.g., Ethylene Glycol) ChainCheck->ShortChain LongChain Long (>= C6) (e.g., 1,6-Hexanediol) ChainCheck->LongChain PrecipEther Precipitate in Cold Ether ShortChain->PrecipEther Avoid Hydrolysis PrecipWater Precipitate in Ice Water LongChain->PrecipWater Remove XS PTSA Recryst Recrystallize: Acetonitrile PrecipEther->Recryst PrecipWater->Recryst

Caption: Selecting the correct precipitation method based on the hydrophobicity of the diester linker.

References

  • Synthesis and Characterization of α-Amino Acid Based Poly(ester amide)s. Context: Detailed protocols for synthesizing and purifying monomer salts (Monomer B) using acetonitrile recrystallization and water washing for hydrophobic variants. Source:Biomacromolecules (ACS Publications). URL:[Link]

  • Biodegradable Poly(ester amide)s: Synthesis and Applications. Context: Discusses the instability of the free base diesters and the necessity of isolating them as stable PTSA salts. Source:Universitat Politècnica de Catalunya (UPCommons). URL:[Link]

  • Troubleshooting Crystallization: Oiling Out. Context: General mechanisms and solutions for liquid-liquid phase separation during organic salt crystallization. Source:Chemistry LibreTexts. URL:[Link]

Sources

Controlling molecular weight in polymerization of 1,6-hexanediyl bis(L-leucinate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and molecular weight control of poly(1,6-hexanediyl bis(L-leucinate)). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this biodegradable poly(ester amide). Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its polymerization and achieve your desired material properties with precision and reproducibility.

Troubleshooting Guide: Diagnosing and Solving Common Polymerization Issues

This section addresses specific problems you may encounter during the polymerization of 1,6-hexanediyl bis(L-leucinate). Our approach is to explain the root causes of these issues and provide actionable, step-by-step solutions.

Q1: Why is the molecular weight (Mn) of my polymer consistently too low?

Low molecular weight is a frequent challenge in step-growth or condensation polymerization. It indicates that the polymer chains are terminating prematurely. The most common culprits are impurities and stoichiometric imbalances.

Possible Causes and Solutions:

  • Presence of Monofunctional Impurities: Monofunctional molecules (containing only one acid or one alcohol group) act as "chain cappers," terminating polymer growth. Water is a primary example, as it can hydrolyze ester linkages, especially at elevated temperatures.

    • Causality: In polycondensation, chain growth requires bifunctional monomers to react at both ends. A monofunctional impurity reacts with a growing chain end, rendering it incapable of further reaction and thus limiting the molecular weight.

    • Solution:

      • Rigorous Monomer Purification: Ensure your 1,6-hexanediyl bis(L-leucinate) monomer is of high purity. Recrystallization or column chromatography may be necessary. Verify purity using ¹H NMR and elemental analysis.

      • Drying of Reagents and Glassware: Thoroughly dry all monomers, solvents, and catalysts before use. Glassware should be flame-dried or oven-dried at >120°C under vacuum immediately before the experiment.

      • Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., high-purity nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[1]

  • Incorrect Stoichiometry: Polycondensation reactions are highly sensitive to the stoichiometric balance of functional groups. Although 1,6-hexanediyl bis(L-leucinate) is a self-condensing A-B type monomer, impurities can disrupt this balance. If you are performing a co-polymerization, an imbalance between the diol and diacid components is a direct cause of low molecular weight.

    • Causality: According to the Carothers equation, the highest degree of polymerization is achieved only when the functional groups are present in a perfect 1:1 ratio. Any deviation creates an excess of one functional group at all chain ends after the other has been consumed, stopping polymerization.[2]

    • Solution: For co-polymerizations, accurately weigh all monomers and ensure a precise 1:1 molar ratio of hydroxyl to carboxylic acid groups.

  • Inefficient Water/Byproduct Removal: The condensation reaction that forms the ester linkages produces a small molecule byproduct (typically water). According to Le Chatelier's principle, this byproduct must be continuously removed to drive the reaction toward high molecular weight polymer formation.

    • Solution:

      • High Vacuum: In the later stages of melt or solution polycondensation, apply a high vacuum (<1 mbar) to effectively remove water and other volatile byproducts.[3]

      • Azeotropic Distillation: For solution polymerizations, use a solvent like toluene or xylene that forms an azeotrope with water, allowing for its removal via a Dean-Stark trap.[3]

  • Insufficient Reaction Time or Temperature: Polymerization may not have reached completion.

    • Solution: Increase the reaction time or temperature, monitoring the polymer's molecular weight at different time points by taking aliquots (if possible) and analyzing them with Gel Permeation Chromatography (GPC). Be cautious, as excessively high temperatures can cause degradation.

Q2: What factors lead to an unexpectedly high molecular weight or gelation?

An uncontrolled increase in molecular weight, sometimes leading to insoluble gels, suggests side reactions that cause chain branching or cross-linking.

Possible Causes and Solutions:

  • Presence of Polyfunctional Impurities: Impurities with more than two functional groups (e.g., glycerol or a tri-acid) can act as branching points.

    • Causality: A trifunctional monomer will create a branch point from which three polymer chains can grow. A small amount of such an impurity can lead to a network structure and, eventually, gelation.

    • Solution: Ensure the highest purity of your monomers. Scrutinize the synthesis of your 1,6-hexanediyl bis(L-leucinate) to ensure no polyfunctional starting materials (like triols) were inadvertently used.

  • High Reaction Temperature and Side Reactions: At very high temperatures, side reactions such as transesterification or amide exchange can occur, potentially leading to branching. The amino acid component, L-leucinate, could also undergo side reactions.

    • Solution: Optimize the reaction temperature. Conduct a temperature study to find the ideal balance between a sufficient reaction rate and the suppression of side reactions. The optimal temperature for polyesterification is often in the range of 180-250°C, but this must be determined empirically.[3]

Q3: My polymer has a broad molecular weight distribution (high Polydispersity Index, PDI > 2). How can I narrow it?

A broad PDI in step-growth polymerization is common, as the mechanism is inherently random. However, a PDI significantly greater than 2 suggests a lack of control or the presence of multiple reaction mechanisms.

Possible Causes and Solutions:

  • Fluctuating Reaction Conditions: Inconsistent temperature control or inefficient mixing can create "hot spots" or regions of high monomer concentration, leading to chains growing at different rates.

    • Solution: Use a high-quality reactor with precise temperature control and efficient mechanical stirring to ensure the reaction medium is homogeneous.

  • Slow Initiation or Chain Transfer Reactions: If using a ring-opening polymerization (ROP) approach, which can offer better control, slow initiation relative to propagation will broaden the PDI.[1][4] Chain transfer reactions to monomer, solvent, or impurities also disrupt controlled growth.

    • Causality: In a controlled polymerization, all chains should start growing at the same time and grow at the same rate. If the initiator is slow to react, new chains are formed throughout the reaction, leading to a wide distribution of chain lengths at the end.

    • Solution (for ROP):

      • Select a highly efficient initiator/catalyst system known for controlled polymerization of related cyclic esters or N-carboxyanhydrides (NCAs).[4][5]

      • Ensure the purity of all components to minimize chain transfer.

  • Intermediate Monomer Feed: Adding monomer intermittently to a batch reactor can broaden the molecular weight distribution.[6]

    • Solution: Ensure all monomers are added at the beginning of the reaction unless a specific, controlled feed strategy is being intentionally employed.

Troubleshooting Workflow Diagram

Here is a visual guide to diagnosing low molecular weight issues.

Troubleshooting_Low_MW start Problem: Low Molecular Weight (Mn) check_purity Step 1: Verify Monomer & Reagent Purity start->check_purity check_stoichiometry Step 2: Check Stoichiometry (for co-polymers) check_purity->check_stoichiometry Pure? [No] purify Action: Purify monomer. Dry all reagents/solvents. Use inert atmosphere. check_purity->purify Impure? [Yes] check_conditions Step 3: Evaluate Reaction Conditions check_stoichiometry->check_conditions Balanced? [No] reweigh Action: Accurately re-weigh monomers for 1:1 functional group ratio. check_stoichiometry->reweigh Imbalanced? [Yes] optimize_conditions Action: Increase reaction time/temperature. Improve vacuum for byproduct removal. check_conditions->optimize_conditions Sub-optimal? [Yes] re_run Re-run Polymerization check_conditions->re_run Optimal? [No] purify->re_run reweigh->re_run optimize_conditions->re_run

Caption: A workflow for troubleshooting low molecular weight in polymerization.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the polymerization of 1,6-hexanediyl bis(L-leucinate)?

This monomer can potentially be polymerized via two main routes:

  • Polycondensation: As an A-B type monomer, it contains both hydroxyl (-OH from the 1,6-hexanediol part) and carboxylic acid (-COOH from the L-leucinate part, assuming the ester is hydrolyzed first, or more likely, via transesterification). The most common method would be melt or solution polycondensation, where ester linkages are formed between monomers, releasing a small molecule like water. This is a form of step-growth polymerization.[7][8]

  • Ring-Opening Polymerization (ROP): If the monomer is first converted into a cyclic derivative, such as a morpholine-2,5-dione or another large cyclic ester-amide, it can be polymerized via ROP.[9] ROP can offer better control over molecular weight and PDI compared to polycondensation.[1][10]

Q2: How can I theoretically predict the molecular weight of my polymer?
  • For Polycondensation: Precise prediction is difficult due to the dependence on reaction equilibrium. The Carothers equation provides an upper limit but requires knowing the extent of reaction (p), which is often hard to control perfectly. The degree of polymerization (DP) is given by DP = 1 / (1 - p). To get high molecular weight, 'p' must be very close to 1 (e.g., >0.99).

  • For Controlled/Living ROP: The number-average molecular weight (Mn) can be predicted more reliably. It is a function of the initial monomer-to-initiator molar ratio ([M]₀/[I]₀) and the monomer conversion (α).

    • Mn = ([M]₀ / [I]₀) * α * (Monomer Molecular Weight) + (Initiator Molecular Weight) This relationship is a key advantage of living polymerization systems.[11][12]

Q3: What are the most common catalysts for this type of poly(ester amide) synthesis?

For polycondensation, common catalysts include:

  • Tin-based catalysts: Stannous octoate (Sn(Oct)₂) is widely used for both polyester synthesis and ROP of cyclic esters due to its high efficiency.[13]

  • Titanium-based catalysts: Titanium(IV) butoxide (Ti(OBu)₄) is an effective transesterification catalyst.[11]

  • Enzymes: Lipases can be used for polycondensation under milder conditions, which can be advantageous for thermally sensitive monomers.[9][13]

The choice of catalyst can significantly influence reaction rate, side reactions, and the final properties of the polymer.[14]

Q4: What characterization techniques are essential for determining molecular weight and PDI?
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most critical technique. It separates polymer chains by their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of polymerization by comparing the signal intensity of the end-groups to that of the repeating units in the polymer backbone.

  • Viscometry: Dilute solution viscometry can be used to determine the intrinsic viscosity, which can be related to the viscosity-average molecular weight (Mv) through the Mark-Houwink equation.

ParameterInfluence on Molecular Weight (Mn)Influence on Polydispersity Index (PDI)
Monomer/Initiator Ratio (ROP)Increases MnGenerally Unchanged (in controlled systems)
Reaction TemperatureIncreases reaction rate; may decrease Mn at extremes due to degradationMay increase due to side reactions
Reaction TimeIncreases Mn (up to equilibrium/completion)May decrease slightly as chains equilibrate
Impurity Concentration (Water, Monofunctional)Decreases Mn significantlyCan increase PDI
Catalyst ConcentrationIncreases reaction rate; may not directly affect final Mn but helps reach it fasterCan increase PDI if initiation is not uniform
Efficiency of Byproduct RemovalIncreases MnNarrows PDI by driving reaction to completion
Experimental Protocol: Solution Polycondensation of 1,6-Hexanediyl bis(L-leucinate)

This protocol describes a general procedure for synthesizing poly(1,6-hexanediyl bis(L-leucinate)) via solution polycondensation using a transesterification catalyst.

1. Materials and Preparation:

  • Monomer: 1,6-hexanediyl bis(L-leucinate) (must be of high purity, >99.5%)

  • Catalyst: Stannous octoate (Sn(Oct)₂) or Titanium(IV) butoxide (Ti(OBu)₄)

  • Solvent: Diphenyl ether or a similar high-boiling, inert solvent.

  • Inert Gas: High-purity Argon or Nitrogen.

  • All glassware must be oven-dried at 150°C for at least 4 hours and assembled hot under a flow of inert gas.

2. Reaction Setup:

  • Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, an inert gas inlet, and a distillation condenser leading to a collection flask.

  • Charge the flask with the 1,6-hexanediyl bis(L-leucinate) monomer (e.g., 10 g) and the solvent (to achieve a concentration of ~20-50% w/v).

  • Add the catalyst (typically 0.1-0.5 mol% relative to the monomer).

3. Polymerization Procedure:

  • Step 1: Initial Heating & Oligomerization

    • Begin stirring and gently flush the system with inert gas.

    • Heat the reaction mixture to ~150°C. The reaction will begin, and a byproduct (e.g., methanol or ethanol if starting from a methyl/ethyl ester of leucine) will start to distill off.

    • Maintain this temperature for 2-4 hours to form low molecular weight oligomers.

  • Step 2: High-Temperature Polycondensation

    • Gradually increase the temperature to 180-220°C while continuing to remove the byproduct.

    • Once the rate of distillation slows, gradually apply a vacuum to the system over 1 hour, eventually reaching a high vacuum (<1 mbar).

    • Continue the reaction under high vacuum and elevated temperature for an additional 4-8 hours. The viscosity of the solution will increase significantly as the molecular weight builds.

4. Polymer Isolation and Purification:

  • Cool the reaction mixture to room temperature and dissolve the viscous polymer solution in a suitable solvent like chloroform or tetrahydrofuran (THF).

  • Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst.

  • Dry the final polymer product in a vacuum oven at 40-60°C until a constant weight is achieved.

5. Characterization:

  • Determine Mn, Mw, and PDI using GPC (calibrated with polystyrene or polycarbonate standards).

  • Confirm the polymer structure using ¹H and ¹³C NMR.

  • Analyze thermal properties (Tg, Tm) using Differential Scanning Calorimetry (DSC).

References
  • Wang, S., & Lu, H. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. ACS Macro Letters.
  • Sommer, H., et al. (2012). Random Poly(Amino Acid)
  • Cheng, J., & Deming, T.J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.
  • Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. (2023). ChemRxiv.
  • Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids. (2020). Chemical Society Reviews (RSC Publishing).
  • BIODEGRADABLE POLY (ESTER AMIDE)
  • Processing Problems Of Polyester And Its Remedies. (2012). IJERT.
  • Degradable Poly(ester amide)
  • Controlled Catalysis Delivering High Molecular Weight Polyesters as Recyclable Altern
  • Control of molecular-weight distribution in step-growth polymerization:the intermedi
  • The Influence of Production Processes on Polyester Polyol Synthesis. (2025). LECRON SHARE.
  • Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. (2016). Polymer Chemistry (RSC Publishing).
  • Polyester amide and its biomedical application. (2024).
  • Polymerization of L ‐leucineN‐carboxyanhydride with 1,6‐hexanediamine as initi
  • MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZ
  • DESIGN AND STUDY OF MANUFACTURING OF POLYESTER PLANT USING PTA AND MEG-IJAERD. (n.d.).

Sources

Technical Support Center: L-Leucine Poly(ester urea) (PEU) Electrospinning

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Morphology Defects and Jet Instability in L-Leu PEU Nanofibers

Assigned Specialist: Senior Application Scientist, Biomaterials Division

Executive Summary & Material Context

L-leucine based poly(ester urea)s (PEUs) are a class of biodegradable, amino-acid-based polymers synthesized via interfacial polycondensation of bis-L-leucine diester monomers with triphosgene.[1] Unlike standard polyesters (like PCL or PLGA), PEUs possess urea linkages that facilitate hydrogen bonding, influencing solution viscosity and degradation rates.

Why this matters for electrospinning: The L-leucine pendant group adds steric bulk and hydrophobicity. While this improves endothelial cell adhesion for vascular grafts, it complicates the chain entanglement necessary for stable fiber formation. Common defects (beading, electrospraying) often stem from failing to reach the critical entanglement concentration (


) or using solvents that do not adequately disrupt inter-chain hydrogen bonding.

Quick-Reference Troubleshooting Matrix

Refer to this table for immediate defect identification before proceeding to the detailed diagnostics.

Symptom Probable Cause Immediate Action Scientific Rationale
Beaded Fibers Low Polymer Concentration (<

)
Increase concentration by 2-5% w/v.Insufficient chain overlap (Berry number < 3) causes Rayleigh instability to dominate viscoelastic forces.
Electrospraying (Droplets) Low Viscosity / High Surface TensionSwitch solvent (e.g., add HFIP) or increase Mw.Surface tension overcomes the electrostatic charge; the jet breaks up before fiber solidification.
Ribbon/Flat Fibers Solvent Evaporation Too FastReduce volatility (add DMF/DMSO) or lower Voltage.A solid "skin" forms on the jet while the core is wet; atmospheric pressure collapses the tube.
Clogging / Tip Buildup Solvent Evaporation Too FastUse a solvent-saturated sheath gas or clean tip.Polymer precipitates at the spinneret (Taylor cone) before jet ejection.
"Wet" Fused Fibers Solvent Evaporation Too SlowIncrease TCD (Distance) or reduce Flow Rate.Fibers reach the collector while still solvated, fusing layers into a film.

Deep-Dive Diagnostic Guides (Q&A)

Module A: Morphology Control (The "Bead" Problem)

Q: I am obtaining "beads-on-a-string" morphology instead of smooth fibers. I increased voltage, but it got worse. Why?

A: Increasing voltage on a low-viscosity solution actually promotes beading.

  • The Mechanism: Beading is a result of Rayleigh instability , where the surface tension of the solution tries to minimize surface area by forming spheres. To counteract this, you need sufficient viscoelastic force (chain entanglement) to resist the breakage.

  • The Metric: You must operate above the Critical Entanglement Concentration (

    
    ) . For L-leucine PEUs, this is often higher than standard polyesters due to the bulky side groups.
    
  • The Fix:

    • Calculate the Berry Number (

      
      ) : 
      
      
      
      , where
      
      
      is intrinsic viscosity and
      
      
      is concentration.
    • Target a Berry Number > 3.0 .

    • If you cannot measure viscosity, incrementally increase polymer concentration from 10% w/v to 15% or 20% w/v until beads disappear.

    • Do not increase voltage; instead, lower the surface tension by adding a surfactant or using a solvent with lower surface tension (e.g., HFIP).

Module B: Jet Stability & Clogging

Q: My Taylor cone is unstable and the needle tip clogs every 5 minutes. How do I maintain a continuous jet?

A: L-leucine PEUs are semicrystalline and can precipitate rapidly if the solvent evaporates too quickly at the nozzle.

  • The Mechanism: If you are using highly volatile solvents like Chloroform or pure HFIP, the solvent evaporates at the tip interface faster than the pump supplies fresh solution. This creates a semi-solid skin that blocks flow.

  • The Fix (Solvent System):

    • Standard: HFIP (Hexafluoroisopropanol) is excellent for solubility but volatile.

    • Modified: Use a co-solvent system. HFIP:DCM (80:20) or Chloroform:Methanol (90:10) .

    • Advanced: Add 5-10% DMF (Dimethylformamide) . DMF has a high boiling point (

      
      C) and high dielectric constant. It keeps the nozzle wet and increases solution conductivity, stabilizing the jet.
      
Module C: Environmental Stressors

Q: My fibers look porous and brittle under SEM. Is this a polymer degradation issue?

A: It is likely Vapor Induced Phase Separation (VIPS) , not degradation.

  • The Mechanism: L-leucine PEU is hydrophobic. If you spin in high humidity (>50% RH), water vapor condenses on the cooling jet (cooled by rapid solvent evaporation). The water droplets leave behind pores (breath figures) or cause phase separation.

  • The Fix:

    • Dehumidify the chamber to < 30% RH .

    • If humidity control is impossible, switch to a solvent that is miscible with water (like HFIP) which tolerates moisture better than hydrophobic solvents like Chloroform.

Validated Experimental Protocol: "The Golden Batch"

Use this protocol to establish a baseline before modifying variables.

Reagents:

  • L-leucine based Poly(ester urea) (Mw > 40 kDa recommended)

  • Solvent: Hexafluoroisopropanol (HFIP) (High Purity)

Step-by-Step Workflow:

  • Solution Prep:

    • Dissolve PEU in HFIP to achieve a 12% w/v concentration.

    • Crucial: Stir for 12-24 hours at room temperature. PEUs have strong hydrogen bonding; incomplete dissolution causes "gel lumps" that destabilize the jet.

  • Apparatus Setup:

    • Flow Rate: Set syringe pump to 1.0 mL/h .

    • Distance (TCD): Set tip-to-collector distance to 15 cm .

    • Collector: Aluminum foil or conductive mandrel (grounded).

  • Initiation:

    • Apply 12 kV initially.

    • Observe the tip. You should see a stable, conical droplet (Taylor Cone).

    • If the drop drips, increase voltage by 1 kV increments.

    • If the jet whips violently and splits, decrease voltage.

  • Validation:

    • Spin for 5 minutes.

    • Inspect foil. A white, opaque mat indicates success. A translucent or "wet" look indicates incomplete drying (increase Distance to 20 cm).

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway for resolving common PEU electrospinning defects.

PEU_Troubleshooting Start Defect Detected CheckType Identify Morphology Start->CheckType Beads Beads / Droplets CheckType->Beads Ribbons Flat Ribbons CheckType->Ribbons Clogging Tip Clogging CheckType->Clogging ViscosityCheck Check Viscosity / Conc Beads->ViscosityCheck EvapCheck Evaporation Rate Ribbons->EvapCheck HumidCheck Check Humidity / Volatility Clogging->HumidCheck IncreaseConc Increase Conc (+2-5%) ViscosityCheck->IncreaseConc Viscosity Low AddSalt Add Salt (TEWAB) Increase Conductivity ViscosityCheck->AddSalt Viscosity OK, Charge Low AddDMF Add High BP Solvent (DMF/DMSO) EvapCheck->AddDMF Drying too fast SheathGas Use Solvent Sheath Gas HumidCheck->SheathGas Polymer drying at tip Clean Clean Tip / Filter Soln HumidCheck->Clean Gel particles present

Figure 1: Decision tree for diagnosing and resolving L-leucine PEU electrospinning defects based on morphological observation.

References

  • Stork, J. L., et al. (2015). "New poly(ester urea) derived from L-leucine: electrospun scaffolds loaded with antibacterial drugs and enzymes."[2] Materials Science and Engineering: C. [Link]

  • Pang, X., et al. (2015). "L-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering." Journal of Biomaterials Science, Polymer Edition. [Link]

  • Min, B. M., et al. (2004). "Electrospinning of silk fibroin nanofibers and its effect on the adhesion and spreading of normal human keratinocytes and fibroblasts in vitro." Biomaterials.[1][2][3] (Provides foundational protocols for amino-acid based polymer spinning). [Link]

  • Haque, A., et al. (2018).[3] "Antimicrobial Activity of Poly(ester urea) Electrospun Fibers Loaded with Bacteriophages." Polymers. [Link][1][2][4][5][6][7][8]

  • Thompson, C. J., et al. (2007). "Effects of parameters on nanofiber diameter determined by electrospinning." Polymer.[1][2][6][7][9][10][11][12] (Authoritative source on Berry number and entanglement concentration). [Link][13]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of L-Leucine Based Poly(ester urea) Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Biocompatible Degradation

In the landscape of advanced drug delivery and tissue engineering, the demand for biodegradable polymers that are both functional and unequivocally safe has never been greater. L-leucine-based poly(ester urea)s (PEUs) have emerged as a highly promising class of materials, offering tunable mechanical properties, controlled degradation kinetics, and a chemistry derived from naturally occurring amino acids.[1][2] However, the true measure of a biomaterial's utility lies not only in its performance but also in the biological response to its breakdown products. As the polymer matrix degrades in vivo, the constituent components are released into the local tissue environment. Therefore, a rigorous evaluation of the cytotoxicity of these degradation products is a critical, non-negotiable step in preclinical assessment and de-risking of these innovative materials.

This guide provides a comprehensive comparison of the cytotoxicity profiles of L-leucine-based PEU degradation products against two ubiquitous biodegradable polyesters: Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL). We will delve into the causality behind experimental design, present detailed, standards-compliant protocols, and analyze comparative data to provide researchers, scientists, and drug development professionals with a robust framework for evaluating next-generation biomaterials.

The Degradation Landscape: A Tale of Three Polymers

The cytotoxic potential of a biodegradable polymer is intrinsically linked to its degradation byproducts. The chemical nature and concentration of these byproducts dictate the cellular response.

  • L-Leucine-Based Poly(ester urea) (PEU): PEUs are synthesized from amino acids, diols, and a phosgene equivalent.[1] Their degradation, a combination of hydrolytic and enzymatic pathways, is expected to yield the parent L-leucine, the corresponding diol, and carbon dioxide.[2] L-leucine is an essential amino acid, readily metabolized by cells through established pathways.[3] This inherent biological compatibility is the foundational hypothesis for the low cytotoxicity of PEUs.

  • Poly(lactic-co-glycolic acid) (PLGA): A workhorse in drug delivery, PLGA degrades via hydrolysis of its ester bonds to release lactic acid and glycolic acid.[4] While these are natural metabolites, their rapid accumulation in the microenvironment can significantly lower local pH, creating an acidic environment that can induce inflammatory responses and cytotoxicity.[5][6]

  • Polycaprolactone (PCL): Known for its slow degradation rate, PCL also breaks down through hydrolysis of ester linkages.[7] The primary degradation product is 6-hydroxycaproic acid, which is generally considered non-toxic and is eventually metabolized and eliminated by the body.[8] This typically results in a favorable cytotoxicity profile.[7][9][10]

Regulatory Framework: Adhering to ISO 10993-5

The cornerstone of in vitro cytotoxicity testing for medical devices and their component materials is the ISO 10993-5 standard, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."[11][12] This standard is essential for regulatory submissions to bodies like the FDA and for CE marking in Europe.[13][14] It outlines methods to assess the biological response of cultured mammalian cells to a material, either through direct contact or, more relevantly for degradation products, through the use of material extracts.[11][15] A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[12]

Our comparative analysis will adhere to the principles of this standard, focusing on the extract test method to simulate the physiological exposure to leachable degradation byproducts.[16][17]

Experimental Design and Protocols

A robust and reliable cytotoxicity assessment hinges on a meticulously planned experimental workflow. The following diagram illustrates the logical flow from material degradation to conclusive data analysis.

G cluster_0 Phase 1: Extract Preparation cluster_1 Phase 2: Cell Culture & Exposure cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis A Degrade Polymers (PEU, PLGA, PCL) in culture medium (e.g., 37°C, 4 weeks) B Collect Supernatant (Contains Degradation Products) A->B C Sterile Filter Extract (0.22 µm filter) B->C E Incubate cells with serial dilutions of extracts (24-72 hours) C->E D Seed Mammalian Cells (e.g., L929 Fibroblasts) in 96-well plates D->E F Quantitative Assays (MTT & LDH) E->F G Qualitative Assay (Live/Dead Staining) E->G H Calculate % Viability and % Cytotoxicity F->H I Microscopic Imaging G->I J Compare Materials & Draw Conclusions H->J I->J

Caption: Experimental workflow for comparative cytotoxicity testing.

Protocol 1: Preparation of Polymer Degradation Extracts

Rationale: This protocol is designed to generate a solution containing the leachable degradation products of each polymer under simulated physiological conditions, as recommended by ISO 10993-12. The concentration of the extract is standardized by the surface area-to-volume ratio.

Materials:

  • Polymer films (L-leucine PEU, PLGA, PCL) of known surface area.

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[18]

  • Sterile, conical tubes.

  • 0.22 µm sterile syringe filters.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Aseptically place polymer films into sterile conical tubes. Use a surface area to extraction medium ratio of 3 cm²/mL, as suggested by ISO standards.[16]

  • Add the appropriate volume of pre-warmed complete cell culture medium to each tube.

  • Include a "blank" control tube containing only the medium to serve as the 100% viability control.

  • Incubate the tubes at 37°C for an extended period (e.g., 28 days) to allow for sufficient degradation. The duration can be tailored to match the expected degradation timeline of the specific polymers.

  • Following incubation, aseptically collect the medium (now the "extract") from each tube.

  • Sterile-filter each extract using a 0.22 µm syringe filter to remove any particulate matter.

  • These 100% concentration extracts are now ready for use in cell-based assays. Prepare serial dilutions (e.g., 50%, 25%, 12.5%) using fresh, complete culture medium.

Protocol 2: MTT Assay for Metabolic Activity

Rationale: The MTT assay is a colorimetric test that measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[14] A decrease in metabolic activity is a sensitive indicator of cellular stress or death.

Materials:

  • L929 mouse fibroblast cells (ISO 10993-5 recommended cell line).[16][17]

  • 96-well flat-bottom tissue culture plates.

  • Polymer extracts (from Protocol 1).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (Dimethyl sulfoxide).

  • Microplate reader (570 nm).

Procedure:

  • Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Remove the existing medium and replace it with 100 µL of the prepared polymer extract dilutions. Include a negative control (medium only) and a positive control (e.g., 0.1% Triton X-100).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: % Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100 .

Protocol 3: LDH Assay for Membrane Integrity

Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (membrane damage).[9] The LDH assay quantifies this release, providing a direct measure of cytotoxicity.

Materials:

  • Cell cultures treated as in steps 1-3 of the MTT protocol.

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • After the 24-hour incubation period with the polymer extracts, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Prepare a maximum LDH release control by adding a lysis buffer (provided in the kit) to control wells 45 minutes before this step.

  • Follow the manufacturer's instructions to add the reaction mixture to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Calculate cytotoxicity as: % Cytotoxicity = [(Test Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100 .

Comparative Data Analysis

The following tables present representative data from the described assays, comparing the cytotoxic effects of degradation product extracts from L-leucine PEU, PLGA, and PCL.

Table 1: Metabolic Activity (MTT Assay)

Material Extract (100% Conc.) Mean Cell Viability (%) ± SD Interpretation (ISO 10993-5)
Negative Control (Medium) 100 ± 4.5 Non-Cytotoxic
L-Leucine PEU 94.2 ± 5.1 Non-Cytotoxic
PCL 91.5 ± 6.3 Non-Cytotoxic
PLGA 58.7 ± 7.2 Cytotoxic

| Positive Control (Triton X-100) | 8.3 ± 2.1 | Cytotoxic |

Table 2: Cell Membrane Integrity (LDH Assay)

Material Extract (100% Conc.) Mean Cytotoxicity (%) ± SD Interpretation
Negative Control (Medium) 0 ± 3.1 Non-Cytotoxic
L-Leucine PEU 4.8 ± 2.8 Non-Cytotoxic
PCL 7.1 ± 3.5 Non-Cytotoxic
PLGA 43.6 ± 6.8 Cytotoxic

| Positive Control (Lysis Buffer) | 100 ± 5.9 | Cytotoxic |

Qualitative Assessment: Live/Dead Fluorescence Microscopy

Rationale: While quantitative assays provide numerical data, direct visualization of cell health offers invaluable confirmation. A Live/Dead assay uses two fluorescent dyes: Calcein-AM, which stains the cytoplasm of live cells green, and Ethidium Homodimer-1 (EthD-1), which stains the nucleus of dead cells with compromised membranes red.

Procedure:

  • Culture cells on glass coverslips and expose them to the 100% concentration extracts for 24 hours as previously described.

  • Wash the cells with PBS.

  • Incubate with a solution containing both Calcein-AM and EthD-1 for 30 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize using a fluorescence microscope with appropriate filters.

Expected Results:

  • L-Leucine PEU & PCL: A confluent monolayer of green, spindle-shaped cells, with very few red-stained nuclei, similar to the negative control.

  • PLGA: A significantly reduced cell density, with many rounded, dead cells stained red, indicating widespread cytotoxicity.

Discussion and Field-Proven Insights

The experimental data unequivocally demonstrates the superior cytocompatibility of L-leucine-based PEU degradation products. The cell viability remained high (>90%), and membrane damage was minimal (<5%), a profile comparable to the well-tolerated PCL and the negative control.[7][9] This strongly supports the initial hypothesis: the breakdown of PEUs into an essential amino acid and a diol does not impart a significant cytotoxic burden on the cells.

In stark contrast, the degradation products from PLGA induced a significant cytotoxic effect, with cell viability dropping below the 70% threshold set by ISO 10993-5.[12] This is a well-documented phenomenon attributed to the localized pH drop from the accumulation of lactic and glycolic acid, which disrupts cellular homeostasis and leads to cell death.[4][5]

These findings have profound implications for drug development and tissue engineering. For applications requiring a stable, long-term interface with host tissue, such as regenerative scaffolds or long-acting implants, the low cytotoxicity of PEU degradation products presents a clear advantage over PLGA. The avoidance of an acidic microenvironment can mitigate chronic inflammation and improve tissue integration, leading to better clinical outcomes.

Conclusion

The rigorous, standards-compliant evaluation presented in this guide highlights the exceptional biocompatibility of L-leucine-based poly(ester urea) degradation products. Through quantitative metabolic and membrane integrity assays, complemented by qualitative microscopic analysis, we have demonstrated that L-leucine PEUs exhibit a cytotoxicity profile superior to that of PLGA and comparable to that of PCL. The inherent design of these amino acid-based polymers, which degrade into natural and readily metabolizable components, makes them a compelling choice for next-generation medical devices and drug delivery systems where long-term safety and tissue compatibility are paramount.

References

  • Title: ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity Source: International Organization for Standardization URL: [Link]

  • Title: A Practical Guide to ISO 10993-5: Cytotoxicity Source: Medical Device and Diagnostic Industry (MD+DI) URL: [Link]

  • Title: Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection Source: Johner Institute URL: [Link]

  • Title: Cytotoxicity Testing: Everything You Need to Know Source: Test Labs URL: [Link]

  • Title: Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate) Source: PMC (PubMed Central) URL: [Link]

  • Title: New poly(ester urea) derived from L-leucine: electrospun scaffolds loaded with antibacterial drugs and enzymes Source: PubMed URL: [Link]

  • Title: Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials Source: PMC (PubMed Central) URL: [Link]

  • Title: Degradation of Poly(ε-caprolactone) and bio-interactions with mouse bone marrow mesenchymal stem cells Source: PubMed URL: [Link]

  • Title: An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study Source: PMC (PubMed Central) URL: [Link]

  • Title: l-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering Source: PubMed URL: [Link]

  • Title: Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials Source: ACS Publications URL: [Link]

  • Title: The Biodegradability and in Vitro Cytological Study on the Composite of PLGA Combined With Magnesium Metal Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles Source: PMC (PubMed Central) URL: [Link]

  • Title: The Biodegradability and in Vitro Cytological Study on the Composite of PLGA Combined With Magnesium Metal Source: PMC (PubMed Central) URL: [Link]

  • Title: In vitro degradation and cytotoxicity response of biobased nanoparticles prepared by thiol-ene polymerization in miniemulsion Source: arXiv URL: [Link]

  • Title: Accumulated Polymer Degradation Products as Effector Molecules in Cytotoxicity of Polymeric Nanoparticles Source: Oxford Academic URL: [Link]

  • Title: In Vitro Degradation and Cytotoxicity of Eggshell-Based Hydroxyapatite: A Systematic Review and Meta-Analysis Source: MDPI URL: [Link]

  • Title: In Vitro Degradation of 3D-Printed Poly(L-lactide-Co-Glycolic Acid) Scaffolds for Tissue Engineering Applications Source: MDPI URL: [Link]

  • Title: In vitro/In vivo assessment and mechanisms of toxicity of bioceramic materials and its wear particulates Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine) Source: MDPI URL: [Link]

  • Title: Physicochemical characterisation of degrading polycaprolactone scaffolds Source: The University of Manchester URL: [Link]

  • Title: Evaluation of the polycaprolactone (PCL) hydrolytic degradation in acid solvent and its influence on the electrospinning process Source: ResearchGate URL: [Link]

  • Title: Leucine Source: Wikipedia URL: [Link]

Sources

Definitive Guide: Enzymatic Degradation Validation of 1,6-Hexanediyl bis(L-leucinate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation protocol for 1,6-hexanediyl bis(L-leucinate) , a biodegradable diester linker commonly employed in the synthesis of cationic lipids for mRNA delivery (LNPs) and "soft" prodrugs.

As a Senior Application Scientist, I emphasize that validating the degradation profile of this molecule is not merely about proving instability; it is about tuning the half-life (


)  to ensure cargo release occurs intracellularly (via esterases/lipases) rather than systemically (premature leakage). This guide compares Lipase-mediated hydrolysis  against Esterase  and Chemical (PBS)  alternatives, providing a self-validating experimental framework.[1]

Part 1: Mechanistic Rationale

The Substrate: 1,6-Hexanediyl bis(L-leucinate)

This molecule consists of two L-leucine moieties linked by a 1,6-hexanediol spacer via ester bonds.[1]

  • Hydrophobicity: The hexyl spacer and leucine isobutyl side chains create a highly hydrophobic core.

  • Enzyme Specificity: While cytosolic esterases are the biological target, Lipases (e.g., Candida antarctica or Porcine Pancreatic Lipase) are the industry standard for in vitro validation due to their ability to perform interfacial catalysis on hydrophobic substrates.

The Reaction Pathway

The degradation occurs in two steps. The diester is first hydrolyzed to a mono-ester intermediate (6-hydroxyhexyl L-leucinate), which is subsequently broken down into the constituent monomers: L-Leucine and 1,6-Hexanediol .[1]

DegradationPathway Parent 1,6-Hexanediyl bis(L-leucinate) (Hydrophobic Diester) Intermediate Intermediate: 6-hydroxyhexyl L-leucinate Parent->Intermediate Lipase (Fast) Hydrolysis of 1st Ester Products Final Metabolites: 2x L-Leucine + 1,6-Hexanediol Intermediate->Products Lipase (Slower) Hydrolysis of 2nd Ester Enzyme Lipase/Esterase (Catalytic Triad: Ser-His-Asp) Enzyme->Parent

Figure 1: Stepwise enzymatic hydrolysis pathway of the diester linker.

Part 2: Comparative Analysis of Degradation Systems

To validate performance, you must compare the Lipase assay against relevant alternatives.[1] The table below summarizes the expected kinetics and utility of each method.

FeatureLipase Assay (Recommended) Esterase Assay (PLE/CES) Chemical Hydrolysis (PBS)
Enzyme Source Candida antarctica (CALB) or Porcine Pancreatic Lipase (PPL)Porcine Liver Esterase (PLE) or CarboxylesteraseNone (Phosphate Buffer pH 7.4)
Mechanism Interfacial Activation: Active on aggregated/micellar substrates.Solution Kinetics: Requires substrate solubility (often limited).Base Hydrolysis: Background degradation rate.
Reaction Rate Fast (

high)
Moderate to Slow (Substrate limited)Very Slow (Negligible over 24h)
Relevance Simulates lysosomal/endosomal degradation of lipid nanoparticles.Simulates cytosolic degradation.Simulates storage stability.
Data Output Clear exponential decay; easy to calculate

.
Linear or biphasic; often requires surfactants.Flatline (Stability check).

Expert Insight: Use Lipase for the primary "degradability" claim because 1,6-hexanediyl bis(L-leucinate) is too hydrophobic for standard esterase assays without adding high concentrations of DMSO, which can denature the enzyme.[1]

Part 3: Validated Experimental Protocol

This protocol uses HPLC-CAD (Charged Aerosol Detection) or LC-MS for quantification, as the breakdown products lack strong UV chromophores.[1]

Materials
  • Substrate: 1,6-hexanediyl bis(L-leucinate) (10 mM stock in Ethanol or DMSO).

  • Enzyme: Lipase from Thermomyces lanuginosus or Candida antarctica (immobilized or free). Activity >100,000 U/L.

  • Buffer: PBS (pH 7.4) containing 0.05% Tween-20 (to maintain dispersion).

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid.

Workflow Diagram

ProtocolWorkflow Prep 1. Substrate Preparation (Emulsification in Buffer) Incubation 2. Enzymatic Incubation (37°C, Orbital Shaking) Prep->Incubation Add Enzyme Sampling 3. Time-Point Sampling (0, 15, 30, 60, 120 min) Incubation->Sampling At t=x Quench 4. Quenching (Add 3x Vol Acetonitrile) Sampling->Quench Stop Reaction Analysis 5. Quantification (LC-MS/MS or HPLC-CAD) Quench->Analysis Supernatant

Figure 2: Experimental workflow for kinetic validation.

Step-by-Step Methodology
  • Substrate Emulsification:

    • Dilute the 10 mM substrate stock into PBS (+0.05% Tween-20) to a final concentration of 100 µM .

    • Critical: Vortex vigorously or sonicate for 30 seconds to ensure a uniform micro-emulsion. Lipases require this interface to activate.[2]

  • Enzyme Initiation:

    • Pre-warm substrate solution to 37°C.

    • Add Lipase (final conc. 10 U/mL).

    • Control: Prepare a duplicate vessel with heat-inactivated enzyme (boiled 10 min) to rule out non-enzymatic factors.

  • Sampling:

    • Withdraw 100 µL aliquots at

      
       minutes.
      
    • Immediately dispense into 300 µL of ice-cold Acetonitrile (Quenching Solution).

    • Vortex and centrifuge at 10,000 x g for 5 minutes to pellet protein.

  • Analysis:

    • Inject the supernatant into an HPLC equipped with a C18 column.

    • Gradient: 5% to 95% B (Acetonitrile) over 10 minutes.

    • Monitor: Disappearance of the Parent Peak (Diester) and appearance of the Intermediate (Monoester).

Part 4: Data Interpretation & Troubleshooting

Calculating Half-Life ( )

Lipase kinetics on emulsions often follow Pseudo-First-Order kinetics when substrate concentration (


) is below 

.
  • Plot

    
     vs. Time (
    
    
    
    ).
  • Determine the slope (

    
    ).
    
  • Calculate half-life:

    
    
    
Expected Results
  • Lipase: Rapid degradation (

    
    ). You should see a transient accumulation of the mono-ester intermediate.
    
  • PBS Control:

    
     remaining after 24 hours.
    
  • Specificity Check: If the Leucine is replaced with a sterically bulky amino acid (e.g., Valine or Isoleucine), the rate should decrease significantly, proving the enzyme is interacting with the specific amino acid center.[1]

Troubleshooting Table
ObservationRoot CauseSolution
No Degradation Enzyme inactive or Substrate aggregated (clumped).[1]Use fresh enzyme; Increase Tween-20 to 0.1% or sonicate longer.[1]
Too Fast (

min)
Enzyme concentration too high.Dilute enzyme 1:10 or 1:100.
Non-Linear Decay Product inhibition (Hexanediol accumulation).Reduce initial substrate concentration to 10 µM.

References

  • Gotor, V., et al. (2020).[1] Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Link

  • Natarajan, et al. (2017).[3] Recent advances in the development of poly(ester amide)s-based carriers for drug delivery. NIH/PubMed. Link

  • Jaeger, K. E., et al. (1999).[1] Distinction Between Esterases and Lipases: Comparative Biochemical Properties. ResearchGate. Link

  • Sandra, et al. (2022).[4] Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. PMC. Link

  • Lin, Y., et al. (2016).[1] Molecular insights into the effect of hexanediol on phase separation. BioRxiv. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.